Product packaging for A-803467(Cat. No.:CAS No. 944261-74-9)

A-803467

Cat. No.: B1662427
CAS No.: 944261-74-9
M. Wt: 357.8 g/mol
InChI Key: VHKBTPQDHDSBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A-803467 is a potent, selective inhibitor of the TTX-resistant voltage-gated sodium channel Na(v1.8). Na(v1.8) is preferentially expressed in sensory neurons, and inhibition attenuates both inflammatory and neuropathic pain in a variety of animal models. IC50/'s for rat and human Na(v1.8) are 140 nM and 8.0 nM respectively.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16ClNO4 B1662427 A-803467 CAS No. 944261-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKBTPQDHDSBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241480
Record name A-803467
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944261-79-4
Record name A-803467
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944261794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-803467
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 944261-79-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name A-803467
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339LBH1395
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of A-803467: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A-803467 is a highly potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.8.[1][2][3] This channel is predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglion (DRG), which are critical for pain signaling. Due to its targeted action, this compound serves as a crucial pharmacological tool for investigating nociceptive pathways and represents a promising candidate for the development of novel analgesics for neuropathic and inflammatory pain.[1][2][4][5] This guide provides an in-depth examination of its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Selective Pore Blockade of Nav1.8

The primary mechanism of action of this compound is the direct blockade of the Nav1.8 sodium channel.[1][6] Activation of Nav1.8 channels leads to an influx of sodium ions, which is a key step in the generation and propagation of action potentials in nociceptive neurons.[1][4] By inhibiting this channel, this compound effectively suppresses neuronal excitability.

Structural Basis of Inhibition: Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for this compound's interaction with the Nav1.8 channel. The molecule binds within the central cavity of the channel's pore domain, physically obstructing the pathway for sodium ion permeation.[7] The dimethoxybenzene group of this compound inserts into a fenestration formed by repeats I and IV of the channel, while the rest of the molecule is positioned to "clench" the S6 segment of repeat IV, effectively locking the channel in a non-conductive state.[7]

Voltage-Dependent Action: The inhibitory effect of this compound is voltage-dependent. It demonstrates a higher affinity for the channel in depolarized states, meaning it is more effective at blocking channels that are active or inactivated than those in a resting state.[1][7][8] For instance, at a concentration of 0.3 μM, this compound effectively suppresses action potential firing in DRG neurons with a depolarized resting potential of approximately -40 mV, but has little effect on neurons with a more negative resting potential of -55 mV or below.[1][8] This property is advantageous as it suggests the compound would preferentially target hyperexcitable neurons, which are characteristic of chronic pain states.

Quantitative Profile: Potency and Selectivity

This compound exhibits high potency for human Nav1.8 and remarkable selectivity over other sodium channel subtypes. This selectivity is crucial for minimizing off-target effects, particularly cardiac effects associated with Nav1.5 blockade.

Target Assay Condition IC50 Value Reference
Human Nav1.8 Recombinant Cell Lines8 nM[1][2]
Human Nav1.8 Recombinant Cell Lines (ND-7/23 cells)0.73 ± 0.08 μM[7]
Rat Nav1.8 (TTX-R currents) Native DRG Neurons (Holding potential -40mV)140 nM[1][2][9]
Human Nav1.2 Recombinant Cell Lines≥1 μM[1][2]
Human Nav1.3 Recombinant Cell Lines≥1 μM[1][2]
Human Nav1.5 Recombinant Cell Lines≥1 μM[1][2]
Human Nav1.7 Recombinant Cell Lines≥1 μM[1][2]
Table 1: In Vitro Potency and Selectivity of this compound. IC50 values represent the concentration required to inhibit 50% of the channel activity.

The in vivo efficacy of this compound has been demonstrated in multiple rodent models of pathological pain.

Pain Model Species Endpoint ED50 Value (i.p.) Reference
Spinal Nerve Ligation (SNL) RatMechanical Allodynia47 mg/kg[1][2]
Chronic Constriction Injury (CCI) RatMechanical Allodynia85 mg/kg[1][2]
CFA-induced Inflammatory Pain RatThermal Hyperalgesia41 mg/kg[1][2]
Capsaicin-induced Pain RatSecondary Mechanical Allodynia≈ 100 mg/kg[1][2]
Table 2: In Vivo Efficacy of this compound in Pain Models. ED50 values represent the dose required to achieve 50% of the maximal antinociceptive effect.

Signaling Pathway and Physiological Consequences

This compound intervenes at a critical point in the pain signaling cascade. By blocking Nav1.8 on primary afferent neurons, it prevents the transmission of pain signals from the periphery to the central nervous system.

Pain_Signaling_Pathway cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimuli Noxious Stimuli (Inflammation, Nerve Injury) Nociceptor Nociceptor Terminal Noxious_Stimuli->Nociceptor activates Nav18 Nav1.8 Channels Nociceptor->Nav18 depolarizes membrane, opens channels DRG_Neuron Dorsal Root Ganglion (DRG) Neuron WDR_Neuron Reduced Firing of WDR Neuron DRG_Neuron->WDR_Neuron releases neurotransmitters, activates Action_Potential Action Potential Generation & Propagation Nav18->Action_Potential Na+ influx causes Action_Potential->DRG_Neuron propagates along axon A803467 This compound A803467->Nav18 BLOCKS Spinal_Dorsal_Horn Spinal Dorsal Horn Brain Brain (Pain Perception) WDR_Neuron->Brain transmits signal to

Fig. 1: this compound mechanism in the nociceptive pathway.

Systemic administration of this compound leads to a significant reduction in both spontaneous firing and mechanically evoked activity of wide dynamic range (WDR) neurons in the spinal dorsal horn of neuropathic rats.[1][10] This demonstrates that blocking peripheral Nav1.8 channels effectively dampens the central sensitization associated with chronic pain states.

Experimental Protocols

The characterization of this compound's mechanism relies on key experimental methodologies, primarily electrophysiology and behavioral pain models.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique is used to measure the ion currents flowing through Nav1.8 channels in individual cells, either in cultured DRG neurons or in recombinant cell lines (e.g., HEK-293) engineered to express the channel.

Methodology:

  • Cell Preparation: Cells expressing Nav1.8 are cultured on coverslips.

  • Recording: A glass micropipette filled with an electrolyte solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The cell's membrane potential is controlled by a specialized amplifier.

  • Protocol for Inactivated State Block: To assess the block of inactivated channels, the cell is held at a depolarized potential (e.g., -40 mV) to promote inactivation. A brief test pulse (e.g., to 0 mV) is then applied to measure the remaining sodium current. This is repeated at various concentrations of this compound to determine the IC50.[1]

  • Protocol for Resting State Block: To assess the block of resting channels, the cell is held at a hyperpolarized potential (e.g., -100 mV or -120 mV) where most channels are in the resting state. A test pulse is then applied.[1][5]

Electrophysiology_Workflow start Start cell_prep Prepare Cells Expressing Nav1.8 start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch set_potential Set Holding Potential (e.g., -40 mV for inactivated state) patch->set_potential apply_drug Apply this compound (Varying Concentrations) set_potential->apply_drug voltage_pulse Apply Voltage-Step Protocol (e.g., Test pulse to 0 mV) apply_drug->voltage_pulse record_current Record Sodium Current (INa) voltage_pulse->record_current analyze Analyze Data (Calculate % Block, Determine IC50) record_current->analyze end End analyze->end

Fig. 2: Experimental workflow for patch-clamp electrophysiology.
In Vivo Pain Models

To assess the analgesic efficacy of this compound, researchers use animal models that mimic human pain conditions.

Spinal Nerve Ligation (SNL) Model: This is a model of neuropathic pain.

  • Procedure: The L5 and L6 spinal nerves of a rat are tightly ligated.[1]

  • Behavioral Test (Mechanical Allodynia): After a recovery period, the animal develops hypersensitivity to touch. This is measured by applying von Frey filaments of increasing force to the paw and observing the withdrawal threshold. This compound dose-dependently increases this withdrawal threshold, indicating a reduction in pain.[1]

Complete Freund's Adjuvant (CFA) Model: This is a model of inflammatory pain.

  • Procedure: CFA is injected into the rat's hind paw, inducing a localized and persistent inflammation.[1]

  • Behavioral Test (Thermal Hyperalgesia): The animal becomes hypersensitive to heat. The latency to withdraw the paw from a radiant heat source is measured. This compound dose-dependently increases the withdrawal latency, demonstrating an anti-hyperalgesic effect.[1][2]

Secondary Mechanism: Interaction with ABCG2 Transporter

In addition to its primary role as a Nav1.8 blocker, this compound has been shown to interact with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter.[3] This transporter is involved in multidrug resistance in cancer by pumping chemotherapeutic agents out of tumor cells. This compound can reverse ABCG2-mediated resistance, enhancing the efficacy of anticancer drugs like mitoxantrone and topotecan in preclinical models.[3] This secondary mechanism is distinct from its analgesic action but is a noteworthy aspect of its pharmacological profile.

Conclusion

The mechanism of action of this compound is centered on its potent, selective, and voltage-dependent blockade of the Nav1.8 sodium channel pore. This action effectively suppresses the excitability of peripheral pain-sensing neurons, leading to significant antinociceptive effects in models of neuropathic and inflammatory pain. Its high degree of selectivity and clear mechanism make this compound an invaluable tool for pain research and a foundational compound for the development of targeted non-opioid analgesics.

References

A-803467: A Selective Nav1.8 Blocker for Neuropathic and Inflammatory Pain

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

A-803467 is a potent and highly selective antagonist of the voltage-gated sodium channel Nav1.8, a key player in the transmission of nociceptive signals.[1][2][3] This tetrodotoxin-resistant (TTX-R) sodium channel is preferentially expressed in small-diameter dorsal root ganglion (DRG) neurons, which are critical for pain sensation.[1][4] Preclinical studies have demonstrated that the selective blockade of Nav1.8 by this compound effectively attenuates pain behaviors in various animal models of neuropathic and inflammatory pain.[1][5][6] This document provides a comprehensive overview of the pharmacological profile, preclinical efficacy, and underlying mechanisms of this compound, supported by detailed experimental data and protocols.

Mechanism of Action: Selective Nav1.8 Blockade

This compound exerts its analgesic effects by selectively binding to and inhibiting the Nav1.8 sodium channel.[1][3] These channels are crucial for the generation and propagation of action potentials in nociceptive neurons.[1][4] In pathological pain states, the expression and activity of Nav1.8 channels are often upregulated, contributing to neuronal hyperexcitability and the perception of chronic pain.[7]

This compound potently blocks human Nav1.8 channels in both resting and inactivated states.[1] Cryo-electron microscopy studies have revealed that this compound binds within the central cavity of the pore domain, directly obstructing the ion permeation pathway.[8] This specific interaction underlies its high affinity and selectivity for Nav1.8 over other sodium channel subtypes, minimizing off-target effects.[8]

G cluster_neuron Nociceptive Neuron cluster_intervention Pharmacological Intervention Pain_Stimulus Noxious Stimulus (Inflammation/Nerve Injury) Nav18_Upregulation Upregulation & Activation of Nav1.8 Pain_Stimulus->Nav18_Upregulation Action_Potential Action Potential Generation & Propagation Nav18_Upregulation->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal A803467 This compound A803467->Nav18_Upregulation Block Blockade of Nav1.8 Channel A803467->Block Binds to pore Analgesia Analgesia (Pain Relief) Block->Analgesia G A Animal Acclimation (Sprague-Dawley Rats) B Induction of Neuropathy (e.g., Spinal Nerve Ligation) A->B C Post-Surgical Recovery (~2 weeks) B->C D Baseline Behavioral Testing (e.g., von Frey Filaments) C->D E Drug Administration (this compound or Vehicle, i.p.) D->E F Post-Dose Behavioral Testing E->F 30 min G Data Analysis (Paw Withdrawal Threshold) F->G

References

A-803467: A Deep Dive into its Selective Inhibition of Tetrodotoxin-Resistant (TTX-R) Sodium Currents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-803467, a potent and selective blocker of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel, NaV1.8. The document synthesizes key quantitative data, details common experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows. This compound's high affinity and selectivity for NaV1.8, a channel predominantly expressed in nociceptive primary sensory neurons, have made it a critical tool for investigating the role of this channel in pain pathways.

Core Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the NaV1.8 channel pore, thereby blocking the influx of sodium ions that is essential for the generation and propagation of action potentials in sensory neurons.[1][2] This blockade is state-dependent, with this compound showing a preferential affinity for the inactivated state of the channel.[1][3] This characteristic contributes to its efficacy in suppressing neuronal hyperexcitability associated with chronic pain states, where neurons often have a more depolarized resting membrane potential.

Quantitative Analysis of this compound's Potency and Selectivity

The following tables summarize the inhibitory potency (IC50) of this compound on various voltage-gated sodium channels, highlighting its remarkable selectivity for NaV1.8.

Table 1: Inhibitory Potency of this compound on Human NaV Channels

Channel SubtypeIC50 (nM) - Inactivated StateIC50 (nM) - Resting StateFold Selectivity vs. hNaV1.8 (Inactivated State)
hNaV1.88[1][4][5][6]79[1][3][4][7]1
hNaV1.2>10,0007380>1250
hNaV1.3>10,0002450>1250
hNaV1.5>10,0007340>1250
hNaV1.7>10,0006740>1250

Table 2: Inhibitory Potency of this compound on Rodent NaV Channels and Native Currents

Channel/CurrentSpeciesPreparationIC50 (nM)Holding Potential
rNaV1.8RatRecombinant45 ± 5[1][3][4]-40 mV
TTX-R CurrentRatDorsal Root Ganglion Neurons140[1][3][6]-40 mV
TTX-R CurrentRatDorsal Root Ganglion Neurons1000-100 mV[3]

Experimental Protocols

The characterization of this compound's effects on TTX-R currents predominantly relies on whole-cell patch-clamp electrophysiology. Below are detailed methodologies for key experiments.

Cell Preparation for Electrophysiology
  • Dorsal Root Ganglion (DRG) Neuron Dissociation:

    • DRGs are acutely dissociated from rats.

    • The ganglia are enzymatically treated, typically with a cocktail of collagenase and dispase, to break down connective tissue.

    • Mechanical trituration is then used to isolate individual neurons.

    • Neurons are plated on coated coverslips and can be used for recording within 14-28 hours.[8]

  • Recombinant Cell Lines:

    • Human Embryonic Kidney (HEK-293) cells are stably transfected with the gene encoding the human NaV1.8 alpha subunit.

    • These cells provide a homogenous population of channels for detailed biophysical and pharmacological characterization, minimizing the influence of other channel subtypes.

Whole-Cell Patch-Clamp Recording
  • Objective: To measure the ionic currents flowing through NaV1.8 channels in response to controlled changes in membrane potential and to assess the inhibitory effect of this compound.

  • Solutions:

    • External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. Tetrodotoxin (TTX) is often included to block TTX-sensitive sodium channels.

    • Internal (Pipette) Solution (in mM): Usually contains a cesium or potassium salt (e.g., CsF or KCl) to block potassium currents, along with MgCl2, EGTA, HEPES, and ATP.

  • Voltage-Clamp Protocols:

    • Current-Voltage (I-V) Relationship: A series of depolarizing voltage steps are applied from a set holding potential to determine the voltage at which the peak current occurs.

    • Steady-State Inactivation: A prepulse protocol is used where the membrane potential is held at various potentials before a test pulse to a voltage that elicits a maximal current. This protocol is crucial for determining the IC50 of this compound at different channel states (resting vs. inactivated). For instance, a holding potential of -40 mV is used to assess the block of the inactivated state of hNaV1.8, while -100 mV is used for the resting state.[1]

  • Data Acquisition and Analysis:

    • Currents are recorded using a patch-clamp amplifier and digitized.

    • Data analysis software is used to measure peak current amplitudes.

    • Concentration-response curves for this compound are generated by plotting the percentage of current inhibition against the drug concentration and fitting the data with the Hill equation to determine the IC50 value.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the study of this compound.

A803467_Mechanism_of_Action cluster_neuron Nociceptive DRG Neuron NaV1.8 NaV1.8 Channel (TTX-R) Action_Potential Action Potential Generation NaV1.8->Action_Potential Na+ Influx Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal A803467 This compound Inhibition A803467->Inhibition Inhibition->NaV1.8 Selective Blockade

Caption: Mechanism of this compound action on NaV1.8 channels in nociceptive neurons.

Electrophysiology_Workflow Cell_Prep Cell Preparation (DRG Neuron Dissociation or Transfected HEK-293 Culture) Patch_Clamp Whole-Cell Patch-Clamp Configuration Cell_Prep->Patch_Clamp Protocol Apply Voltage-Clamp Protocol (e.g., Steady-State Inactivation) Patch_Clamp->Protocol Control Record Baseline TTX-R Currents Protocol->Control Drug_App Bath Application of This compound Control->Drug_App Drug_Rec Record TTX-R Currents in presence of this compound Drug_App->Drug_Rec Analysis Data Analysis (Measure peak current, calculate % inhibition, determine IC50) Drug_Rec->Analysis

Caption: Experimental workflow for assessing this compound's effect on TTX-R currents.

A803467_Selectivity A803467 This compound NaV1.8 NaV1.8 (TTX-R) A803467->NaV1.8 High Potency (IC50 = 8 nM) Other_NaV Other NaV Subtypes (NaV1.2, 1.3, 1.5, 1.7) A803467->Other_NaV Low Potency (IC50 > 1 µM)

References

A Technical Guide to the A-803467 Binding Site on the Nav1.8 Channel

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular interactions between the selective blocker A-803467 and the voltage-gated sodium channel Nav1.8, a key target in pain therapeutics. By integrating structural biology, electrophysiology, and mutagenesis data, this guide offers a comprehensive understanding of the binding mechanism, the basis for selectivity, and the experimental protocols used in these discoveries.

Introduction: Nav1.8 and the Advent of this compound

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) neurons.[1][2] Its role in the generation and propagation of action potentials in nociceptive neurons makes it a promising target for the development of novel, non-addictive analgesics.[1][2]

This compound was one of the first small molecules identified as a potent and highly selective blocker of Nav1.8.[3][4][5] It demonstrates significant efficacy in animal models of neuropathic and inflammatory pain, providing crucial pharmacological evidence for the role of Nav1.8 in these conditions.[6][7][8] Understanding its precise binding site is critical for the rational design of next-generation Nav1.8-targeted pain therapies.

The this compound Binding Pocket: A Structural Perspective

The definitive localization of the this compound binding site was achieved through cryogenic electron microscopy (cryo-EM) studies of the human Nav1.8 channel.[1] These high-resolution structures revealed that this compound binds within the central cavity of the channel's pore domain, beneath the selectivity filter.[1][4]

The molecule is positioned in a classic pore-blocking manner, where it physically occludes the ion permeation pathway. The binding is characterized by specific interactions with residues lining the S6 helices of the four homologous domains (I-IV) of the channel. A key interaction involves this compound "clenching" the S6 helix of domain IV (S6IV).[1] The structure also revealed direct and water-mediated hydrogen bonds between the compound and the pore residues, stabilizing the bound complex.[1]

While the compound directly interacts with several pore-lining residues, further investigation showed that its subtype selectivity is not solely determined by these direct contacts. Structure-guided functional characterization identified two non-ligand binding residues, Thr397 on the domain I S6 helix (S6I) and Gly1406 on the domain III S6 helix (S6III), that allosterically modulate the channel's sensitivity to this compound.[1] This suggests a unique interaction mechanism compared to non-selective sodium channel blockers like local anesthetics.[3][6][7]

Fig. 1: this compound binding and modulation within the Nav1.8 pore.

Quantitative Data: Potency and Selectivity Profile

This compound exhibits high potency for Nav1.8 and remarkable selectivity against other Nav channel subtypes. This selectivity is a key attribute, minimizing off-target effects. The half-maximal inhibitory concentration (IC50) values vary depending on the channel's conformational state (resting vs. inactivated) and the expression system used. This compound generally shows a preferential affinity for the inactivated state of the channel.[6][7]

Channel SubtypeSpeciesIC50 (nM)Holding Potential / StateReference(s)
hNav1.8 Human8 Inactivated state (-40 mV)[3][6][7][8][9]
hNav1.8Human79Resting state[6][10]
hNav1.8Human730ND-7/23 cells[1]
rNav1.8Rat45 ± 5Inactivated state (-40 mV)[6][10]
Native TTX-RRat140Inactivated state (-40 mV)[6][7][8][10]
hNav1.2Human7380-
hNav1.3Human2450-
hNav1.5Human7340-
hNav1.7Human6740-

Note: The selectivity for Nav1.8 is reported to be >100-fold and up to 1,000-fold higher compared to other Nav subtypes.[6][10][11]

Experimental Protocols

The characterization of the this compound binding site relies on two primary experimental approaches: electrophysiological recordings to determine functional inhibition and cryo-electron microscopy to resolve the physical structure of the interaction.

This technique is used to measure the ion flow through Nav1.8 channels in the cell membrane and quantify the inhibitory effect of this compound.

  • Cell Preparation: Recombinant human Nav1.8 channels are heterologously expressed in cell lines such as HEK-293 or ND7/23.[1][6][12] Alternatively, primary DRG neurons are acutely dissociated from rodents to study native channels.[4][13]

  • Recording Configuration: The whole-cell patch-clamp configuration is established. To isolate Nav1.8 currents in native neurons, external solutions contain tetrodotoxin (TTX) to block TTX-sensitive sodium channels, as well as blockers for calcium (e.g., CdCl2) and potassium (e.g., TEACl) channels.[4]

  • Voltage Protocol: To assess state-dependent block, the membrane potential is held at different voltages. For example, to measure block of the resting state, the holding potential is set to -100 mV.[6] To measure block of the inactivated state, a holding potential near the half-maximal inactivation voltage (approx. -40 mV) is used.[6]

  • Current Evocation: Currents are typically evoked by a depolarizing voltage step (e.g., to 0 mV). An 8-second prepulse to -40 mV is often used to ensure a significant population of channels are in the inactivated state before the test pulse.[3][6]

  • Data Acquisition: this compound is applied at various concentrations, and the resulting reduction in peak sodium current is measured. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.[1]

Cryo-EM provides a near-atomic resolution snapshot of the Nav1.8 channel in complex with this compound.

  • Protein Expression and Purification: Full-length human Nav1.8 protein is expressed in a suitable system (e.g., HEK cells) and purified using affinity chromatography.[1]

  • Complex Formation: The purified Nav1.8 protein is incubated with a saturating concentration of this compound (e.g., 10 µM) for a set period (e.g., 1 hour) to ensure binding.[1]

  • Sample Preparation: The protein-ligand complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane. This process traps the complexes in a thin layer of vitreous ice.

  • Data Acquisition: The frozen grids are imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.

  • Image Processing and 3D Reconstruction: Individual particle images are extracted from the movies, aligned, and classified. The final set of high-quality particle images is used to reconstruct a high-resolution 3D density map of the Nav1.8-A-803467 complex.[1]

  • Model Building: An atomic model of the complex is built into the 3D map, allowing for the precise identification of the ligand's position and its interactions with specific amino acid residues.[1]

cluster_Functional Functional Analysis cluster_Structural Structural Analysis CellPrep Cell Preparation (e.g., HEK293-hNav1.8) Patch Whole-Cell Patch Clamp CellPrep->Patch Voltage Apply Voltage Protocols (Resting vs. Inactivated) Patch->Voltage DrugApp Apply this compound (Concentration Curve) Voltage->DrugApp IC50 Determine IC50 & State-Dependence DrugApp->IC50 Conclusion Identify Binding Site & Mechanism of Action IC50->Conclusion ProteinPrep hNav1.8 Protein Expression & Purification Incubate Incubate with this compound ProteinPrep->Incubate CryoEM Cryo-EM Sample Prep & Data Acquisition Incubate->CryoEM Recon 3D Structure Reconstruction CryoEM->Recon Model Build Atomic Model Recon->Model Model->Conclusion

Fig. 2: Experimental workflow for characterizing the this compound binding site.

Conclusion and Implications for Drug Development

The detailed characterization of the this compound binding site within the Nav1.8 pore provides a foundational blueprint for structure-based drug design. Key takeaways include:

  • Defined Binding Pocket: this compound binds in the central pore cavity, physically blocking ion conduction.[1][4]

  • Structural Basis for Selectivity: Selectivity is conferred not just by direct interactions but also by an allosteric modulation from non-contacting residues, offering a more sophisticated path to designing subtype-specific blockers.[1]

  • State-Dependence: The preferential binding to the inactivated state is a crucial functional characteristic that can be exploited to target hyperactive neurons in pathological pain states.[3][6]

This comprehensive understanding allows for the rational optimization of future Nav1.8 inhibitors, aiming for improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for a new class of powerful and specific analgesics.[2][5]

References

The Role of A-803467 in the Investigation of Visceral Pain Perception: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral pain, originating from internal organs, remains a significant clinical challenge due to its complex mechanisms and often diffuse nature. The voltage-gated sodium channel NaV1.8 has emerged as a key player in the transmission of nociceptive signals from the viscera. This technical guide provides an in-depth overview of the role of A-803467, a potent and selective NaV1.8 blocker, as a pharmacological tool to elucidate the mechanisms of visceral pain. We present a comprehensive summary of its effects in preclinical models, detailed experimental protocols for assessing visceral nociception, and a visualization of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pain research and drug development.

Introduction

Visceral pain is a hallmark of numerous gastrointestinal and urological disorders, affecting a substantial portion of the population. Unlike somatic pain, it is often poorly localized and can be referred to distant somatic structures. The dorsal root ganglion (DRG) neurons that innervate the viscera play a crucial role in transmitting pain signals to the central nervous system.[1][2] Voltage-gated sodium channels (VGSCs) are essential for the generation and propagation of action potentials in these neurons.[1] Among the various VGSC subtypes, NaV1.8, a tetrodotoxin-resistant (TTX-R) channel, is preferentially expressed in small-diameter sensory neurons and has been strongly implicated in nociception.[1][3][4]

This compound is a small molecule that acts as a potent and selective antagonist of the NaV1.8 sodium channel.[4][5][6] Its high affinity and selectivity for NaV1.8 over other VGSC subtypes make it an invaluable tool for dissecting the specific contribution of this channel to pain signaling.[5][6] This guide will focus on the application of this compound in studying visceral pain perception, summarizing key quantitative data, providing detailed experimental methodologies, and illustrating the relevant signaling pathways.

Quantitative Data Presentation

The efficacy of this compound in blocking NaV1.8 channels and attenuating visceral pain has been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Potency of this compound on Human and Rat Sodium Channels

Channel SubtypeSpeciesIC50 (nM)Fold Selectivity vs. hNaV1.8Reference
hNaV1.8 Human8 -[6]
rTTX-RRat140N/A[5][6]
hNaV1.2Human>1000>125[6]
hNaV1.3Human>1000>125[6]
hNaV1.5Human>1000>125[6]
hNaV1.7Human>1000>125[6]

IC50: Half-maximal inhibitory concentration. h: human. r: rat. TTX-R: Tetrodotoxin-resistant.

Table 2: In Vivo Efficacy of this compound in Animal Models of Visceral Pain

Pain ModelSpeciesRoute of AdministrationEffective Dose (ED50 or MED)EndpointReference
Acetic Acid-Induced WrithingMouses.c.>100 mg/kgReduction in writhing frequency[6]
Colorectal DistensionRati.p.100 mg/kg (MED)Increased pain threshold[6][7]
Cyclophosphamide-Induced CystitisRati.p.>100 mg/kgNo significant effect[6]

ED50: Half-maximal effective dose. MED: Minimum effective dose. s.c.: subcutaneous. i.p.: intraperitoneal.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to evaluate the effect of this compound on visceral pain.

Colorectal Distension (CRD) Model

This model is widely used to assess visceral sensitivity by measuring the response to mechanical distension of the colon and rectum.

  • Animals: Male Sprague-Dawley rats (180-240g) are typically used.[8]

  • Apparatus: A flexible latex balloon (e.g., 7 cm in length) is attached to a Tygon tubing connected to a pressure transducer and a syringe pump for controlled inflation.[8][9]

  • Procedure:

    • Under light anesthesia (e.g., ether), the balloon is inserted intra-anally into the descending colon.[8]

    • Animals are allowed to recover from anesthesia for at least 30 minutes before testing.[8]

    • Graded colorectal distensions are performed by inflating the balloon with air to specific pressures (e.g., 2.00, 3.33, 5.33, and 8.00 kPa).[8]

    • The visceromotor response (VMR) is quantified by observing the abdominal withdrawal reflex (AWR), typically using a scoring system (e.g., 0-4 scale).[8]

  • Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally) at a specified time before the CRD procedure.

  • Data Analysis: The AWR scores at different distension pressures are recorded and compared between treatment groups. The visceral pain threshold is often defined as the pressure that elicits a specific AWR score (e.g., AWR 3: flattening of the abdomen).[8]

Acetic Acid-Induced Writhing Test

This is a chemical model of visceral pain that relies on the induction of a characteristic writhing response following the intraperitoneal injection of an irritant.

  • Animals: Male ICR mice (23 ± 3 g) are commonly used.[10]

  • Procedure:

    • This compound or vehicle is administered (e.g., orally or subcutaneously) at a predetermined time before the acetic acid injection.[10]

    • A solution of acetic acid (e.g., 0.5% or 0.7% in saline) is injected intraperitoneally (e.g., 20 mL/kg).[10][11]

    • Immediately after the injection, the animals are placed in an observation chamber.

    • The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a specific period (e.g., 5-10 minutes or 15 minutes).[10][11]

  • Data Analysis: The total number of writhes in the this compound-treated group is compared to the vehicle-treated control group, and the percentage of inhibition is calculated.

Cyclophosphamide-Induced Cystitis Model

This model mimics the bladder pain and inflammation seen in interstitial cystitis/painful bladder syndrome.

  • Animals: Female Sprague-Dawley rats (225-250g) are often used.[12]

  • Procedure:

    • Cystitis is induced by a single intraperitoneal injection of cyclophosphamide (CYP) (e.g., 150 mg/kg).[12][13]

    • Visceral sensitivity is assessed at a specific time point after CYP injection (e.g., 4 hours).[12]

    • Referred visceral pain is measured by applying von Frey monofilaments to the lower abdominal area and observing the response (e.g., retraction of the abdomen, licking, vocalization).[12] A scoring system is typically used to quantify the response.

  • Drug Administration: this compound or vehicle is administered before or after the induction of cystitis.

  • Data Analysis: The nociceptive threshold (the lowest filament force to evoke a response) and the overall nociceptive scores are compared between the different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

G cluster_0 Visceral Nociceptive Pathway cluster_1 Mechanism of this compound Action Gut Visceral Organ (Gut) DRG Dorsal Root Ganglion Neuron Gut->DRG Noxious Stimuli SpinalCord Spinal Cord (Dorsal Horn) DRG->SpinalCord Action Potential Propagation NaV18 NaV1.8 Channel Brain Brain (Pain Perception) SpinalCord->Brain Ascending Pain Pathway A803467 This compound A803467->NaV18 Blocks

Figure 1: Visceral Pain Signaling and this compound's Site of Action.

G start Start drug_admin Administer this compound or Vehicle start->drug_admin pain_induction Induce Visceral Pain (e.g., CRD, Acetic Acid) drug_admin->pain_induction pain_assessment Assess Pain Response (e.g., AWR, Writhing) pain_induction->pain_assessment data_analysis Data Analysis and Comparison pain_assessment->data_analysis end End data_analysis->end

Figure 2: General Experimental Workflow for In Vivo Visceral Pain Studies.

Discussion and Future Directions

The selective NaV1.8 blocker, this compound, has proven to be an instrumental tool in delineating the role of this specific sodium channel in visceral pain perception. The data consistently demonstrate that blockade of NaV1.8 can attenuate visceral nociception in certain preclinical models, such as the colorectal distension and acetic acid-induced writhing assays.[7] This suggests that NaV1.8 plays a significant role in the mechanosensitivity of visceral afferents and in the response to chemical irritants.

Interestingly, the lack of efficacy of this compound in the cyclophosphamide-induced cystitis model of inflammatory visceral pain suggests a more complex scenario.[6] It is possible that in chronic inflammatory conditions, other ion channels or signaling pathways become more dominant in driving visceral hypersensitivity. This highlights the importance of using multiple, mechanistically distinct animal models to fully understand the pathophysiology of visceral pain and to predict the clinical utility of novel analgesics.

Future research should focus on further exploring the differential role of NaV1.8 in acute versus chronic visceral pain states. The development of even more selective and potent NaV1.8 antagonists with improved pharmacokinetic profiles will be crucial for translating these preclinical findings into effective therapies for patients suffering from debilitating visceral pain disorders. The use of this compound and similar compounds in combination with other analgesics may also represent a promising therapeutic strategy.

Conclusion

This compound has been a cornerstone in establishing NaV1.8 as a critical mediator of visceral pain. This technical guide provides a comprehensive resource for researchers, summarizing the quantitative effects of this compound, detailing the experimental protocols for its evaluation, and visualizing the underlying mechanisms. A thorough understanding of the role of NaV1.8, facilitated by tools like this compound, is paramount for the development of novel and effective treatments for visceral pain.

References

The Selective NaV1.8 Blocker A-803467: A Technical Overview of its Effects on Dorsal Root Ganglion Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the effects of A-803467 on dorsal root ganglion (DRG) neurons. This compound is a potent and selective blocker of the NaV1.8 voltage-gated sodium channel, a key player in nociceptive signaling.[1][2][3] This document summarizes key quantitative data, outlines detailed experimental protocols from foundational studies, and visualizes the underlying mechanisms and workflows.

Mechanism of Action and Selectivity

This compound exerts its effects by directly blocking the pore of the NaV1.8 sodium channel, thereby inhibiting the influx of sodium ions that is critical for the generation and propagation of action potentials in nociceptive neurons.[1][2] A key characteristic of this compound is its high selectivity for NaV1.8 over other sodium channel subtypes, which are more broadly expressed in the nervous system and other tissues like the heart and muscle.[1][3] This selectivity is crucial for minimizing off-target effects. The compound demonstrates a preferential affinity for the inactivated state of the NaV1.8 channel.[2]

Electrophysiological Effects on DRG Neurons

In vitro studies on dissociated rat DRG neurons have demonstrated that this compound potently blocks tetrodotoxin-resistant (TTX-R) sodium currents, which are predominantly carried by NaV1.8 channels in these cells.[1][3][4]

Inhibition of TTX-R Currents

This compound produces a concentration-dependent block of TTX-R currents in small-diameter rat DRG neurons.[1] Notably, the potency of this block is voltage-dependent. For instance, at a holding potential of -40 mV, which mimics a more depolarized state characteristic of sensitized nociceptors, the IC50 for TTX-R current block is approximately 140 nM.[1]

Suppression of Neuronal Excitability

The blockade of NaV1.8 channels by this compound leads to a significant reduction in the excitability of DRG neurons. This is manifested as a suppression of both spontaneous and electrically evoked action potentials.[1][2] The inhibitory effect on action potential firing is more pronounced when the neuron's resting membrane potential is depolarized (e.g., around -40 mV), a condition often associated with pathological pain states.[1][2] At more hyperpolarized resting potentials (e.g., -55 mV or below), a higher concentration of this compound is required to produce a similar inhibitory effect.[1][2]

In Vivo Efficacy in Pain Models

Systemic administration of this compound has been shown to produce significant antinociceptive effects in various rat models of neuropathic and inflammatory pain.[1][3][4]

Neuropathic Pain

In models of neuropathic pain, such as the L5/L6 spinal nerve ligation (SNL) and chronic constriction injury (CCI) of the sciatic nerve, this compound dose-dependently reduces mechanical allodynia.[1][3] It also reduces both mechanically evoked and spontaneous firing of wide dynamic range (WDR) neurons in the spinal dorsal horn of SNL rats.[5]

Inflammatory Pain

In a model of inflammatory pain induced by intraplantar injection of Complete Freund's Adjuvant (CFA), this compound effectively reduces thermal hyperalgesia.[1][3]

Species-Specific Differences

An important consideration for the translational relevance of this compound is the observed difference in its potency between rodent and human DRG neurons. While this compound is highly potent against rat NaV1.8 and TTX-R currents, it exhibits significantly lower potency on TTX-R currents in human DRG neurons.[6] At a concentration of 1 µM, this compound blocks over 50% of the TTX-R current in rat DRG neurons, but only produces a small, albeit consistent, block in human DRG neurons.[6] This highlights potential species-specific variations in the drug-binding site of the NaV1.8 channel.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Potency of this compound on Sodium Channels

Channel/PreparationSpeciesHolding PotentialIC50Reference
hNaV1.8HumanHalf-inactivation (-40 mV)8 nM[1][3]
hNaV1.8HumanResting state79 nM[1]
TTX-R Current (DRG neurons)Rat-40 mV140 nM[1][3]
rNaV1.8Rat-40 mV45 ± 5 nM[1]
hNaV1.2HumanN/A≥1 µM[1][3]
hNaV1.3HumanN/A≥1 µM[1][3]
hNaV1.5HumanN/A≥1 µM[1][3]
hNaV1.7HumanN/A≥1 µM[1][3]

Table 2: In Vivo Efficacy of this compound in Rat Pain Models

Pain ModelEndpointRoute of AdministrationED50Reference
Spinal Nerve Ligation (SNL)Mechanical Allodyniai.p.47 mg/kg[1][3]
Sciatic Nerve Injury (CCI)Mechanical Allodyniai.p.85 mg/kg[1][3]
Capsaicin-induced Secondary AllodyniaMechanical Allodyniai.p.≈ 100 mg/kg[1][3]
CFA-induced Inflammatory PainThermal Hyperalgesiai.p.41 mg/kg[1][3]

Table 3: Effect of this compound on Spinal Neuron Firing in SNL Rats

TreatmentDoseEffect on Evoked FiringEffect on Spontaneous FiringReference
This compound20 mg/kg, i.v.66.2% reduction53.3% reduction[1]

Experimental Protocols

DRG Neuron Dissociation and Culture (Rat)
  • Harvesting: Dorsal root ganglia (L4-L6) are dissected from adult Sprague-Dawley rats.

  • Enzymatic Digestion: Ganglia are incubated in a solution of collagenase and dispase to break down connective tissue.

  • Mechanical Dissociation: The ganglia are then gently triturated using fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Plating: Dissociated neurons are plated on poly-D-lysine and laminin-coated glass coverslips and cultured in a defined medium.

Whole-Cell Patch-Clamp Electrophysiology
  • Recording Setup: Recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used as recording electrodes.

  • Solutions: The external solution typically contains (in mM): NaCl, Choline-Cl, TEA-Cl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The internal pipette solution contains (in mM): CsF, CsCl, NaCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2. Tetrodotoxin (TTX) is often included in the external solution to block TTX-sensitive sodium channels.

  • Voltage-Clamp Recordings: To measure TTX-R currents, neurons are voltage-clamped at a holding potential (e.g., -100 mV). A prepulse to a more depolarized potential (e.g., -40 mV) can be used to inactivate other channel types before a test pulse (e.g., to 0 mV) is applied to elicit the NaV1.8 current. This compound is applied via a perfusion system.

  • Current-Clamp Recordings: To assess action potential firing, neurons are held at their resting membrane potential. Current injections of varying amplitudes and durations are used to evoke action potentials before and after the application of this compound.

Spinal Nerve Ligation (SNL) Pain Model (Rat)
  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent.

  • Surgical Procedure: A surgical incision is made to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with silk suture.

  • Wound Closure: The muscle and skin are closed in layers.

  • Behavioral Testing: After a recovery period (typically 1-2 weeks), mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined before and after administration of this compound.

Diagrams and Workflows

G cluster_0 DRG Neuron cluster_1 Pharmacological Intervention cluster_2 Outcome NaV1_8 NaV1.8 Channel Na_influx Na+ Influx NaV1_8->Na_influx Allows AP Action Potential Generation Reduced_Excitability Reduced Neuronal Excitability Na_influx->AP Triggers A803467 This compound A803467->NaV1_8 Blocks Analgesia Analgesia Reduced_Excitability->Analgesia Leads to

Caption: Mechanism of this compound action on DRG neurons.

G cluster_0 Experimental Protocol start Start: Isolate DRG Neurons culture Culture Neurons on Coverslips start->culture patch Perform Whole-Cell Patch-Clamp culture->patch record_baseline Record Baseline TTX-R Currents / AP Firing patch->record_baseline apply_A803467 Apply this compound (Varying Concentrations) record_baseline->apply_A803467 record_post Record Post-Treatment TTX-R Currents / AP Firing apply_A803467->record_post analyze Analyze Data: - IC50 Calculation - Firing Frequency Change record_post->analyze end End: Quantify Effect analyze->end G cluster_cellular Cellular Level cluster_systemic Systemic Level A803467 This compound Administration DRG_Block Selective Blockade of NaV1.8 in DRG Neurons A803467->DRG_Block Reduced_Firing Reduced Ectopic Firing and Hyperexcitability DRG_Block->Reduced_Firing Spinal_Input Decreased Nociceptive Input to Spinal Cord Reduced_Firing->Spinal_Input Pain_Behavior Reduction in Pain Behavior (e.g., Allodynia) Spinal_Input->Pain_Behavior

References

A-803467's potential applications in cancer research and chemosensitivity.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to A-803467's Potential Applications in Cancer Research and Chemosensitivity

Introduction

This compound is a potent and selective blocker of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel Na(v)1.8, with an IC50 of 8 nM for the human channel.[1][2][3][4][5][6] It was initially developed and characterized for its antinociceptive properties, demonstrating efficacy in animal models of neuropathic and inflammatory pain.[2][3][4][5][6] Beyond its role in pain management, recent research has unveiled a significant potential for this compound in oncology, specifically in enhancing the sensitivity of cancer cells to conventional chemotherapeutic agents. This is achieved through its interaction with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a key player in multidrug resistance (MDR).[1][7] This guide provides a comprehensive overview of the mechanism, applications, and experimental basis for this compound's utility in cancer research.

Mechanism of Action in Chemosensitivity

The primary mechanism by which this compound enhances chemosensitivity is by reversing ABCG2-mediated multidrug resistance.[1][7] ABCG2, also known as the breast cancer resistance protein (BCRP), is an efflux pump that actively transports a wide range of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This compound has been shown to directly interact with and inhibit the transport function of the ABCG2 protein.[7]

Mechanistic studies have demonstrated that this compound, at non-toxic concentrations, significantly increases the intracellular accumulation of ABCG2 substrates, such as mitoxantrone and topotecan, in cancer cells that overexpress the transporter.[1][7] This inhibitory action is achieved without altering the expression levels of the ABCG2 protein itself.[7] Furthermore, this compound has been observed to stimulate the ATPase activity of ABCG2, which is a characteristic feature of many ABC transporter inhibitors that compete with the substrate for transport.[1][7] By blocking the efflux of chemotherapeutic agents, this compound effectively restores the sensitivity of resistant cancer cells to these drugs.

Mechanism of this compound in Reversing ABCG2-Mediated Multidrug Resistance cluster_cell Cancer Cell Chemo_Drug Chemotherapy Drug ABCG2 ABCG2 Transporter Chemo_Drug->ABCG2 Substrate Intracellular_Drug Increased Intracellular Drug Concentration Chemo_Drug->Intracellular_Drug Chemo_Drug_Out Chemotherapy Drug (extracellular) ABCG2->Chemo_Drug_Out Efflux A803467 This compound A803467->ABCG2 Inhibits Cell_Death Apoptosis / Cell Death Intracellular_Drug->Cell_Death Induces

Caption: this compound inhibits the ABCG2 transporter, increasing intracellular drug levels and promoting cell death.

Quantitative Data

The efficacy of this compound as both a Na(v)1.8 blocker and a chemosensitizing agent has been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Selectivity of this compound for Human Sodium Channel Subtypes
Channel SubtypeIC50 (Inactivated State)Selectivity vs. hNa(v)1.8Reference
hNa(v)1.88 nM-[2][3][4][6]
hNa(v)1.2≥1 µM>100-fold[2][3][4][6]
hNa(v)1.3≥1 µM>100-fold[2][3][4][6]
hNa(v)1.5≥1 µM>100-fold[2][3][4][6]
hNa(v)1.7≥1 µM>100-fold[2][3][4][6]
Table 2: In Vitro Efficacy of this compound in Reversing ABCG2-Mediated Multidrug Resistance
This compound ConcentrationChemotherapeutic AgentCell LineEffectReference
7.5 µMMitoxantroneABCG2-transfectedSignificantly increased cytotoxicity[1]
7.5 µMTopotecanABCG2-transfectedSignificantly increased cytotoxicity[1]
7.5 µM[³H]-MitoxantroneABCG2-transfectedSignificantly enhanced intracellular accumulation[1][7]
Table 3: In Vivo Efficacy of this compound in Combination with Topotecan
Animal ModelCell Line XenograftThis compound Dosage (p.o.)Topotecan DosageEffectReference
Male NCR nude miceH460/MX20 (ABCG2 overexpressing)35 mg/kgNot specified in abstractSignificantly decreased tumor growth[1]
Murine xenograft modelABCG2-overexpressing cancer cells35 mg/kg3 mg/kgSignificantly inhibited tumor growth[7]

Potential Applications in Cancer Research

The primary application of this compound in oncology is as a chemosensitizing agent to overcome multidrug resistance in cancers that overexpress the ABCG2 transporter. This is particularly relevant for tumor types where ABCG2 expression is a known mechanism of resistance, such as in certain non-small cell lung cancers.[7] Combination therapy with this compound could potentially restore the efficacy of first-line chemotherapeutics that are ABCG2 substrates.

While the direct anti-cancer effects of this compound have not been extensively studied, the role of voltage-gated sodium channels (VGSCs) in cancer progression is an active area of research. Several VGSC subtypes, including Na(v)1.7, are aberrantly expressed in various cancers and have been linked to increased cell invasion and metastasis.[8][9][10] Given that this compound is a potent sodium channel blocker, it is plausible that it could have direct anti-metastatic or anti-proliferative effects in cancers that are dependent on Na(v)1.8 activity, although this requires further investigation. Research into bone cancer pain has shown that functional upregulation of Na(v)1.8 in dorsal root ganglia neurons contributes to pain development, and this compound can alleviate this pain in rat models.[11][12] This suggests a role for Na(v)1.8 in the tumor microenvironment, which could be another avenue for research.

Potential Research Applications of this compound A803467 This compound Chemosensitization Chemosensitization A803467->Chemosensitization DirectAnticancer Direct Anti-Cancer Effects (Hypothetical) A803467->DirectAnticancer Pain Cancer Pain Management A803467->Pain MDR Overcoming Multidrug Resistance (MDR) Chemosensitization->MDR Metastasis Inhibition of Metastasis / Invasion DirectAnticancer->Metastasis BonePain Alleviation of Bone Cancer Pain Pain->BonePain ABCG2 via ABCG2 Inhibition MDR->ABCG2 Nav18 via Na(v)1.8 Blockade in Cancer Cells Metastasis->Nav18 DRG via Na(v)1.8 Blockade in DRG Neurons BonePain->DRG

Caption: this compound has proven roles in chemosensitization and potential applications in direct anti-cancer therapy.

Experimental Protocols

This section details the methodologies for key experiments cited in the research of this compound's effects on chemosensitivity.

Cell Viability / Cytotoxicity Assay
  • Objective: To determine the effect of this compound on the cytotoxicity of chemotherapeutic drugs in cancer cell lines.

  • Methodology:

    • Cell Culture: ABCG2-overexpressing cancer cells (e.g., H460/MX20 or transfected HEK293) and their parental non-resistant counterparts are cultured in appropriate media.

    • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are treated with increasing concentrations of a chemotherapeutic agent (e.g., mitoxantrone, topotecan) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 7.5 µM).

    • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

    • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

    • Data Analysis: The IC50 values (the concentration of drug required to inhibit cell growth by 50%) are calculated for the chemotherapeutic agent alone and in combination with this compound. The reversal fold is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with this compound.

Intracellular Drug Accumulation Assay
  • Objective: To measure the effect of this compound on the intracellular accumulation of an ABCG2 substrate.

  • Methodology:

    • Cell Preparation: A suspension of ABCG2-overexpressing cells is prepared.

    • Pre-incubation: Cells are pre-incubated with this compound (e.g., 7.5 µM) or vehicle control for a short period (e.g., 1 hour) at 37°C.

    • Substrate Addition: A radiolabeled ABCG2 substrate, such as [³H]-mitoxantrone, is added to the cell suspension.

    • Incubation: The mixture is incubated for a defined time course (e.g., 0-120 minutes) at 37°C to allow for drug accumulation.

    • Washing: The reaction is stopped by adding ice-cold phosphate-buffered saline (PBS). Cells are then washed multiple times with ice-cold PBS to remove extracellular substrate.

    • Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

    • Data Analysis: The intracellular concentration of the radiolabeled drug is calculated and compared between the this compound-treated and control groups.

In Vivo Xenograft Study
  • Objective: To evaluate the efficacy of this compound in combination with chemotherapy in a preclinical animal model.

  • Methodology:

    • Animal Model: Immunodeficient mice (e.g., male NCR nude mice) are used.[1]

    • Tumor Implantation: ABCG2-overexpressing human cancer cells (e.g., H460/MX20) are subcutaneously injected into the flanks of the mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment Groups: Mice are randomized into several treatment groups: (1) Vehicle control, (2) this compound alone (e.g., 35 mg/kg, p.o.), (3) Chemotherapeutic agent alone (e.g., topotecan, 3 mg/kg), and (4) this compound in combination with the chemotherapeutic agent.

    • Drug Administration: Treatments are administered according to a predefined schedule.

    • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (length × width²)/2.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised and weighed.

    • Toxicity Assessment: Animal health is monitored throughout the study for any signs of toxicity.[1]

Workflow for In Vitro Chemosensitivity Testing cluster_treatment Treatment Groups Start Start Culture Culture ABCG2-expressing and Parental Cells Start->Culture Seed Seed Cells into 96-Well Plates Culture->Seed Treat_Chemo Chemotherapy Drug (Dose-Response) Seed->Treat_Chemo Treat_Combo Chemotherapy Drug + this compound Seed->Treat_Combo Incubate Incubate (e.g., 72h) Treat_Chemo->Incubate Treat_Combo->Incubate MTT Perform MTT Assay Incubate->MTT Measure Measure Absorbance MTT->Measure Analyze Calculate IC50 & Reversal Fold Measure->Analyze End End Analyze->End

Caption: A typical workflow for assessing the chemosensitizing effects of this compound in vitro.

Conclusion

This compound is a promising molecule that extends beyond its initial application in pain research. Its ability to potently and selectively inhibit the ABCG2 multidrug resistance transporter presents a significant opportunity in oncology. By reversing ABCG2-mediated resistance, this compound has the potential to rejuvenate the efficacy of existing chemotherapeutic agents in resistant tumors. The robust preclinical data, both in vitro and in vivo, provide a strong rationale for further investigation of this compound in combination therapies for cancers characterized by ABCG2 overexpression. Future research should also explore its potential direct anti-cancer effects mediated through the blockade of Na(v)1.8 channels on cancer cells themselves.

References

The Pharmacological Profile and Selectivity of A-803467: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-803467 is a potent and highly selective blocker of the voltage-gated sodium channel Nav1.8.[1][2][3] This channel, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in the small-diameter dorsal root ganglion (DRG) neurons that are crucial for pain signal transmission.[4][5] Unlike other sodium channel subtypes, Nav1.8 is tetrodotoxin-resistant (TTX-R) and plays a significant role in the electrogenesis of action potentials in nociceptive neurons.[1][6] The selective inhibition of Nav1.8 by this compound presents a promising therapeutic strategy for the management of neuropathic and inflammatory pain, potentially offering a non-opioid alternative for pain relief.[4][6][7] This technical guide provides a comprehensive overview of the pharmacological profile, selectivity, and mechanism of action of this compound, supported by detailed experimental protocols and data visualizations.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized using various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound on Human and Rat Voltage-Gated Sodium Channels
Channel SubtypeSpeciesAssay ConditionIC50 (nM)Reference
Nav1.8 HumanInactivated State (-40 mV holding potential)8[1][2][4]
Nav1.8 HumanResting State79[1]
Nav1.8 (TTX-R currents) Rat-40 mV holding potential140[1][4][8]
Nav1.8 Rat-40 mV holding potential45 ± 5[1]
Nav1.2 HumanApproximate half-maximal inactivation≥1000[1][4]
Nav1.3 HumanApproximate half-maximal inactivation≥1000[1][4]
Nav1.5 HumanApproximate half-maximal inactivation≥1000[1][4]
Nav1.7 HumanApproximate half-maximal inactivation≥1000[1][4]
Table 2: In Vivo Efficacy of this compound in Rat Models of Pain
Pain ModelEndpointRoute of AdministrationED50 (mg/kg)Reference
Spinal Nerve Ligation Mechanical Allodyniai.p.47[2][4][7]
Sciatic Nerve Injury Mechanical Allodyniai.p.85[2][4][7]
Capsaicin-Induced Secondary Allodynia Mechanical Allodyniai.p.≈100[2][4][7]
Complete Freund's Adjuvant (CFA) Thermal Hyperalgesiai.p.41[2][4][7]

Mechanism of Action

This compound exerts its inhibitory effect by directly blocking the Nav1.8 channel pore, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[5] Cryo-electron microscopy studies have revealed that this compound binds within the central cavity of the pore domain.[5] The compound shows a preferential affinity for the inactivated state of the channel, which is a common characteristic of many local anesthetics and other sodium channel blockers.[9] This state-dependent binding contributes to its efficacy in suppressing the high-frequency firing of nociceptive neurons that occurs in chronic pain states.

Signaling Pathway and Experimental Workflow

Nav1.8 Signaling in Nociceptive Transmission

The following diagram illustrates the role of Nav1.8 in the pain signaling pathway and the inhibitory action of this compound.

Nav18_Pathway cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Membrane_Depolarization Membrane Depolarization Noxious_Stimuli->Membrane_Depolarization Nav18_Activation Nav1.8 Channel Activation Membrane_Depolarization->Nav18_Activation Na_Influx Na+ Influx Nav18_Activation->Na_Influx Action_Potential Action Potential Generation & Propagation Na_Influx->Action_Potential Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord Brain Brain (Pain Perception) Spinal_Cord->Brain A803467 This compound A803467->Nav18_Activation Inhibition

Caption: Role of Nav1.8 in pain signaling and inhibition by this compound.

General Experimental Workflow for Characterizing a Selective Nav1.8 Inhibitor

This diagram outlines a typical workflow for the discovery and preclinical evaluation of a selective Nav1.8 inhibitor like this compound.

Experimental_Workflow cluster_Screening In Vitro Screening cluster_Electrophysiology Electrophysiological Characterization cluster_InVivo In Vivo Efficacy & Safety HTS High-Throughput Screening (e.g., Fluorescence-based assays) Hit_Compounds Hit Compounds HTS->Hit_Compounds Patch_Clamp Whole-Cell Patch Clamp (Recombinant & Native Channels) Hit_Compounds->Patch_Clamp Potency_Selectivity Determine IC50 & Selectivity Patch_Clamp->Potency_Selectivity Pain_Models Animal Models of Pain (e.g., SNL, CFA) Potency_Selectivity->Pain_Models Efficacy_Testing Assess Analgesic Efficacy (ED50) Pain_Models->Efficacy_Testing Tox_PK Toxicology & Pharmacokinetics Efficacy_Testing->Tox_PK

Caption: Experimental workflow for Nav1.8 inhibitor characterization.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from methodologies used to characterize the effects of this compound on Nav1.8 currents.[1][6]

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in cells expressing Nav1.8.

Cell Preparation:

  • HEK-293 cells stably expressing human Nav1.8 or primary cultured rat DRG neurons are used.

  • Cells are plated on glass coverslips and allowed to adhere.

Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.3 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

Recording Procedure:

  • Coverslips with cells are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.

  • Patch pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with the internal solution.

  • A gigaohm seal is formed between the pipette tip and the cell membrane.

  • The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

  • Cells are voltage-clamped at a holding potential of -100 mV.

  • To assess the effect on the inactivated state, a prepulse to -40 mV for 8 seconds is applied before a 20 ms test pulse to 0 mV.[6]

  • Currents are recorded before and after the application of this compound at various concentrations.

  • IC50 values are calculated by fitting the concentration-response data to a logistic equation.

Spinal Nerve Ligation (SNL) Model in Rats

This is a widely used model of neuropathic pain to assess the efficacy of analgesic compounds.[8][10]

Objective: To evaluate the ability of this compound to reverse mechanical allodynia in a rat model of neuropathic pain.

Surgical Procedure:

  • Male Sprague-Dawley rats (200-250 g) are anesthetized with isoflurane.

  • A dorsal midline incision is made at the L4-S2 level.

  • The L5 and L6 spinal nerves are isolated distal to the DRG.

  • The L5 and L6 nerves are tightly ligated with silk suture.

  • The muscle and skin are closed in layers.

  • Sham-operated animals undergo the same procedure without nerve ligation.

Behavioral Testing (Mechanical Allodynia):

  • Testing is performed before surgery to establish a baseline and at various time points post-surgery (e.g., 14 days).

  • Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

  • Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • The paw withdrawal threshold is determined using the up-down method.

Drug Administration and Efficacy Assessment:

  • This compound is dissolved in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin).

  • The compound is administered intraperitoneally (i.p.) at various doses.

  • Behavioral testing is conducted at the time of peak compound effect (e.g., 30 minutes post-injection).

  • The ED50 is calculated from the dose-response curve.

Conclusion

This compound is a highly potent and selective Nav1.8 sodium channel blocker that has demonstrated significant anti-nociceptive effects in preclinical models of neuropathic and inflammatory pain.[1][4][7] Its selectivity for Nav1.8 over other sodium channel subtypes, particularly those in the central nervous system and the heart, suggests a favorable safety profile. The detailed pharmacological data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of pain drug discovery and development. The continued investigation of selective Nav1.8 inhibitors like this compound holds great promise for the development of novel, non-addictive analgesics.

References

Methodological & Application

Application Notes and Protocols for A-803467 in In Vitro Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for utilizing A-803467, a potent and selective blocker of the Nav1.8 voltage-gated sodium channel, in in vitro electrophysiology experiments. This compound is a critical tool for investigating the role of Nav1.8 in nociception and for the development of novel analgesics.

Introduction

This compound is a small molecule that acts as a selective antagonist of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel, Nav1.8.[1][2][3] This channel is predominantly expressed in the peripheral nervous system, specifically in small-diameter dorsal root ganglion (DRG) neurons, which are crucial for pain signaling.[1][4] Nav1.8 contributes significantly to the inward current during action potential generation in these sensory neurons.[1] By selectively blocking Nav1.8, this compound effectively reduces neuronal excitability, attenuating the generation and propagation of pain signals.[1][5] It has demonstrated efficacy in animal models of neuropathic and inflammatory pain.[2][6]

Data Presentation

The following tables summarize the quantitative data regarding the potency, selectivity, and cellular effects of this compound.

Table 1: Potency and Selectivity of this compound on Voltage-Gated Sodium Channels

Channel SubtypeSpeciesExpression SystemIC₅₀ (nM)Holding PotentialReference
Nav1.8 HumanRecombinant HEK-2938-40 mV (Half-inactivation)[2][6][7]
Nav1.8 HumanRecombinant HEK-29379Resting State[7]
Nav1.8 (TTX-R) RatNative DRG Neurons140-40 mV[1][2][6][7]
Nav1.2 HumanRecombinant>1,000 (7380)Half-inactivation[1]
Nav1.3 HumanRecombinant>1,000 (2450)Half-inactivation[1]
Nav1.5 HumanRecombinant>1,000 (7340)Half-inactivation[1]
Nav1.7 HumanRecombinant>1,000 (6740)Half-inactivation[1]

Table 2: Summary of this compound Effects in Cellular Electrophysiology

PreparationExperiment TypeKey FindingsEffective ConcentrationReference
Rat DRG NeuronsWhole-Cell Voltage ClampPotent block of TTX-R currents.100 nM produced significant block.[1][7]
Rat DRG NeuronsWhole-Cell Current ClampSuppressed spontaneous and evoked action potentials.0.3 µM[1][7]
HEK-293 cells expressing hNav1.8Whole-Cell Voltage ClampPotent, voltage-dependent block of Nav1.8 currents.100 nM produced significant block.[1][7]
Human DRG NeuronsWhole-Cell Voltage ClampSmall, inconsistent block of TTX-R current.1 µM[8]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the role of the Nav1.8 channel in a nociceptive neuron and the inhibitory action of this compound.

cluster_0 Nociceptive Stimulus cluster_1 Neuron Membrane cluster_2 Cellular Response Stimulus Stimulus Nav1_8 Nav1.8 Channel Stimulus->Nav1_8 Activates Depolarization Depolarization Nav1_8->Depolarization Influx A803467 This compound A803467->Nav1_8 Blocks Na_ion Na+ Ion Na_ion->Nav1_8 Action_Potential Action_Potential Depolarization->Action_Potential Pain_Signal Pain_Signal Action_Potential->Pain_Signal Propagation

Caption: this compound blocks Na+ influx through Nav1.8 channels in nociceptive neurons.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp on Recombinant Cell Lines

Objective: To characterize the voltage-dependent block of human Nav1.8 channels by this compound expressed in a heterologous system like HEK-293 cells.

Materials:

  • Cells: HEK-293 cells stably expressing human Nav1.8.

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

  • This compound Stock Solution: 10 mM in DMSO. Store at -20°C. Prepare fresh dilutions in external solution daily.

Procedure:

  • Cell Plating: Plate HEK-293/hNav1.8 cells onto glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

    • Establish a whole-cell patch-clamp configuration on an isolated cell.

    • Hold the cell at a holding potential of -100 mV.

  • Voltage Protocol (for IC₅₀ determination):

    • To assess the block of the inactivated state, use a holding potential that produces half-maximal inactivation (approx. -40 mV for Nav1.8).[7]

    • Apply a depolarizing test pulse to 0 mV for 20-50 ms to elicit a peak inward current.

    • To assess the block of the resting state, hold the cell at -100 mV and apply the same test pulse.[7]

  • Drug Application:

    • Obtain a stable baseline recording for 5 minutes.

    • Perfuse the recording chamber with increasing concentrations of this compound (e.g., 1 nM to 1 µM) in the external solution.

    • Allow 3-5 minutes for each concentration to equilibrate before recording the current.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the current to the baseline (control) recording.

    • Plot the normalized current against the log of the this compound concentration and fit with a Hill equation to determine the IC₅₀.

Protocol 2: Whole-Cell Current-Clamp on Primary DRG Neurons

Objective: To determine the effect of this compound on the firing properties (spontaneous and evoked action potentials) of nociceptive neurons.

Materials:

  • Cells: Acutely dissociated dorsal root ganglion (DRG) neurons from rats.

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, and 0.1% BSA. Adjust pH to 7.3 with NaOH.

  • Internal Solution (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.3 with KOH.

  • This compound Stock Solution: 10 mM in DMSO.

Procedure:

  • Neuron Isolation: Isolate DRG ganglia and dissociate neurons using standard enzymatic (e.g., collagenase/dispase) and mechanical methods. Plate onto coated coverslips.

  • Cell Selection: Use small-diameter neurons (18-25 µm), which are likely to be nociceptors and express high levels of Nav1.8.[7]

  • Recording:

    • Establish a whole-cell current-clamp configuration.

    • Measure the resting membrane potential (RMP). The effect of this compound is more pronounced at depolarized potentials.[7][9] If necessary, inject a small steady-state current to hold the neuron at a potential between -55 mV and -40 mV.

  • Action Potential Protocols:

    • Spontaneous Activity: Record any spontaneous firing for a baseline period of 3-5 minutes.

    • Evoked Activity: Inject a series of depolarizing current steps (e.g., 500 ms duration, increasing intensity) to elicit action potentials. Determine the minimum current required to fire a single action potential (rheobase).

  • Drug Application:

    • Perfuse the chamber with this compound (e.g., 100 nM - 1 µM).

    • After 3-5 minutes of equilibration, repeat the spontaneous and evoked activity protocols.

  • Data Analysis:

    • Compare the frequency of spontaneous action potentials before and after drug application.

    • Compare the number of evoked action potentials at each current step before and after drug application.

    • Analyze changes in action potential threshold and rheobase.

Experimental Workflow Visualization

The diagram below outlines the key steps for an in vitro electrophysiology experiment using this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Preparation (HEK-293 or DRG Neurons) Solution_Prep Prepare Internal & External Solutions Drug_Dilution Prepare this compound Dilutions Patch Establish Whole-Cell Configuration Drug_Dilution->Patch Baseline Record Baseline Activity (Control) Patch->Baseline Apply_Drug Perfuse this compound Baseline->Apply_Drug Record_Effect Record Post-Drug Activity Apply_Drug->Record_Effect Measure Measure Currents or Action Potentials Record_Effect->Measure Normalize Normalize Data to Baseline Measure->Normalize Plot Plot Dose-Response or Firing Rate Normalize->Plot

Caption: Workflow for testing this compound using patch-clamp electrophysiology.

Important Considerations & Troubleshooting

  • Voltage Dependence: The blocking efficacy of this compound is voltage-dependent, showing higher potency on channels in an inactivated state.[1] Experiments should be designed with holding potentials that reflect both resting (-80 to -100 mV) and more depolarized, physiological states (-40 to -55 mV) to fully characterize the compound's effects.[7]

  • Species Differences: this compound has shown significantly lower potency on native TTX-R currents in human DRG neurons compared to recombinant human Nav1.8 or native rat DRG neurons.[8] While potent at 1 µM in rat DRG neurons, a similar concentration only produced a small block in human DRG neurons. Researchers working with human tissues should be aware of this discrepancy and may need to use higher concentrations.

  • Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the recording solution is low (typically <0.1%) to avoid off-target effects.

  • Selectivity: While highly selective for Nav1.8, at higher concentrations (>1 µM), this compound may begin to affect other Nav channel subtypes. It shows no significant activity against other channels like TRPV1, P2X₂/₃, CaV2.2, and KCNQ2/3 at typical working concentrations.[1]

References

A-803467: Application in Spinal Nerve Ligation (SNL) Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction:

A-803467 is a potent and selective blocker of the voltage-gated sodium channel Nav1.8.[1][2] This channel is predominantly expressed in peripheral sensory neurons, specifically the dorsal root ganglion (DRG) neurons, and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[1][3] In neuropathic pain states, such as those induced by spinal nerve ligation (SNL), the expression and activity of Nav1.8 are altered, contributing to neuronal hyperexcitability and the manifestation of pain hypersensitivity, including mechanical allodynia and thermal hyperalgesia.[3] this compound has demonstrated significant efficacy in attenuating neuropathic pain behaviors in preclinical SNL models by selectively inhibiting Nav1.8, thereby reducing the ectopic firing of sensory neurons.[4][5] These application notes provide a comprehensive overview of the use of this compound in SNL models, including detailed protocols, quantitative data, and a summary of its mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency and efficacy of this compound in the context of neuropathic pain models.

Table 1: In Vitro Potency of this compound

TargetAssay ConditionsIC50Reference
Human Nav1.8Recombinant cell lines8 nM[1]
Rat TTX-R currentsRat dorsal root ganglion neurons140 nM[1]
Human Nav1.2Recombinant cell lines>1 µM[1]
Human Nav1.3Recombinant cell lines>1 µM[1]
Human Nav1.5Recombinant cell lines>1 µM[1]
Human Nav1.7Recombinant cell lines>1 µM[1]

Table 2: In Vivo Efficacy of this compound in Rat Pain Models

Pain ModelBehavioral EndpointRoute of AdministrationED50Reference
Spinal Nerve Ligation (SNL)Mechanical AllodyniaIntraperitoneal (i.p.)47 mg/kg[1][4]
Sciatic Nerve InjuryMechanical AllodyniaIntraperitoneal (i.p.)85 mg/kg[1]
Capsaicin-induced secondary allodyniaMechanical AllodyniaIntraperitoneal (i.p.)~100 mg/kg[1]
Complete Freund's Adjuvant (CFA)Thermal HyperalgesiaIntraperitoneal (i.p.)41 mg/kg[1]

Table 3: Electrophysiological Effects of this compound in SNL Rats

ParameterDose and RouteEffectReference
Mechanically evoked firing of WDR neurons20 mg/kg, i.v.Reduced by 66.2%[4]
Spontaneous firing of WDR neurons20 mg/kg, i.v.Reduced by 53.3%[4]
Mechanically evoked and spontaneous WDR neuronal activity10-30 mg/kg, i.v.Dose-dependent reduction[6]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the proposed mechanism of action for this compound in the context of SNL-induced neuropathic pain.

G cluster_0 Peripheral Nerve cluster_1 Spinal Cord (Dorsal Horn) Nerve Injury Nerve Injury Upregulation of Nav1.8 Upregulation of Nav1.8 Nerve Injury->Upregulation of Nav1.8 Increased Ectopic Firing Increased Ectopic Firing Upregulation of Nav1.8->Increased Ectopic Firing Pain Signal Propagation Pain Signal Propagation Increased Ectopic Firing->Pain Signal Propagation Central Sensitization Central Sensitization Pain Signal Propagation->Central Sensitization Increased WDR Neuron Activity Increased WDR Neuron Activity Central Sensitization->Increased WDR Neuron Activity Allodynia & Hyperalgesia Allodynia & Hyperalgesia Increased WDR Neuron Activity->Allodynia & Hyperalgesia This compound This compound This compound->Upregulation of Nav1.8 Blocks

Caption: Mechanism of this compound in neuropathic pain.

Experimental Protocols

Spinal Nerve Ligation (SNL) Model in Rats

This protocol describes the L5/L6 spinal nerve ligation model, a widely used method to induce neuropathic pain.[7][8][9]

Materials:

  • Male Sprague-Dawley rats (180-220 g)[10]

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpel, scissors, forceps, retractors)

  • Suture material (e.g., 6-0 silk)[10]

  • Wound clips or sutures for skin closure

  • Sterile saline

  • Analgesics for post-operative care

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Place the animal in a prone position.[10]

  • Make a dorsal midline incision over the lumbar region to expose the paraspinal muscles.[9]

  • Carefully dissect the paraspinal muscles to expose the L4-L6 vertebrae.

  • Remove the transverse process of the L6 vertebra to visualize the L5 and L6 spinal nerves.[9]

  • Isolate the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with silk suture.[9] The L4 spinal nerve should be left untouched.[8]

  • Close the muscle layer with sutures and the skin incision with wound clips.[9]

  • Administer post-operative analgesics and allow the animal to recover.

  • Monitor animals for any motor deficits; those showing signs of foot drop should be excluded from the study.[8]

Behavioral Testing for Mechanical Allodynia

Mechanical allodynia, a key feature of neuropathic pain, is assessed using von Frey filaments.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimate the rats to the testing environment and apparatus for a sufficient period before testing.

  • Place the rat in an individual chamber on the elevated mesh platform.

  • Apply von Frey filaments to the plantar surface of the hind paw ipsilateral to the nerve ligation.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Start with a filament in the middle of the range and, depending on the response (withdrawal or no withdrawal), choose a stiffer or weaker filament for the next application.

  • A positive response is defined as a brisk withdrawal or licking of the paw upon filament application.

  • Record the pattern of responses and calculate the 50% PWT. Animals with a PWT of ≤3.0g are typically included in subsequent drug efficacy studies.[8]

This compound Administration and Efficacy Testing

This protocol outlines the procedure for evaluating the anti-allodynic effects of this compound.

Procedure:

  • Establish a baseline PWT for all SNL animals included in the study.

  • Randomly assign animals to treatment groups (vehicle control, this compound at various doses).

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneally). Doses typically range from 10 to 100 mg/kg.[1]

  • Assess the PWT at various time points post-administration (e.g., 30, 60, 90, 120 minutes) to determine the time course of the drug's effect.

  • The experimenter should be blinded to the treatment conditions to minimize bias.[8]

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the SNL model.

G Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Spinal Nerve Ligation Surgery Spinal Nerve Ligation Surgery Baseline Behavioral Testing->Spinal Nerve Ligation Surgery Post-operative Recovery Post-operative Recovery Spinal Nerve Ligation Surgery->Post-operative Recovery Confirmation of Neuropathic Pain Confirmation of Neuropathic Pain Post-operative Recovery->Confirmation of Neuropathic Pain Randomization to Treatment Groups Randomization to Treatment Groups Confirmation of Neuropathic Pain->Randomization to Treatment Groups Drug Administration (this compound or Vehicle) Drug Administration (this compound or Vehicle) Randomization to Treatment Groups->Drug Administration (this compound or Vehicle) Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration (this compound or Vehicle)->Post-treatment Behavioral Testing Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis

Caption: Experimental workflow for this compound testing.

References

Application Notes and Protocols for A-803467 in the CFA Model of Inflammatory Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing A-803467, a potent and selective NaV1.8 sodium channel blocker, in the complete Freund's adjuvant (CFA) model of inflammatory pain. The protocols detailed below are compiled from established methodologies to ensure reproducibility and accuracy in preclinical pain research.

Introduction

The complete Freund's adjuvant (CFA)-induced model of inflammatory pain is a widely used and well-characterized preclinical model that mimics the persistent pain and hypersensitivity associated with chronic inflammatory conditions.[1][2][3] Intraplantar injection of CFA, a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, elicits a robust and sustained inflammatory response characterized by edema, erythema, and profound thermal and mechanical hypersensitivity.[1][4] This model is invaluable for the evaluation of novel analgesic compounds.

This compound is a small molecule that selectively blocks the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel, NaV1.8.[5] This channel is preferentially expressed in small-diameter primary sensory neurons, including nociceptors, which are responsible for transmitting pain signals.[6][7] During inflammation, the expression and activity of NaV1.8 channels are upregulated, contributing to the hyperexcitability of these neurons and the resulting pain hypersensitivity.[6] By selectively inhibiting NaV1.8, this compound offers a targeted approach to attenuating inflammatory pain with a potentially reduced side-effect profile compared to non-selective sodium channel blockers.[5][8] Studies have demonstrated that systemic administration of this compound effectively reduces thermal hyperalgesia and mechanical allodynia in the CFA model.[5][9]

Quantitative Data Summary

The following tables summarize the efficacy of this compound in preclinical models of inflammatory and neuropathic pain, with a focus on the CFA model.

Table 1: In Vivo Efficacy of this compound in Various Pain Models

Pain ModelSpeciesEndpointRoute of AdministrationED₅₀Reference
CFA-Induced Inflammatory Pain Rat Thermal Hyperalgesia i.p. 41 mg/kg [5]
Spinal Nerve LigationRatMechanical Allodyniai.p.47 mg/kg[5]
Sciatic Nerve InjuryRatMechanical Allodyniai.p.85 mg/kg[5]
Capsaicin-Induced Secondary Mechanical AllodyniaRatMechanical Allodyniai.p.~100 mg/kg[5]

Table 2: Selectivity Profile of this compound for Human Voltage-Gated Sodium Channels (hNaV)

ChannelIC₅₀ (nM)Reference
hNaV1.8 8 [5]
hNaV1.2>10,000[5]
hNaV1.3>10,000[5]
hNaV1.5>10,000[5]
hNaV1.7>10,000[5]

Signaling Pathway of NaV1.8 in Inflammatory Pain and Inhibition by this compound

cluster_0 Nociceptor Terminal cluster_1 Pharmacological Intervention Inflammatory Mediators Inflammatory Mediators Sensitization Sensitization Inflammatory Mediators->Sensitization activate NaV1.8 Upregulation NaV1.8 Upregulation Sensitization->NaV1.8 Upregulation leads to NaV1.8 Channel NaV1.8 Channel NaV1.8 Upregulation->NaV1.8 Channel increased expression & activity Action Potential Action Potential NaV1.8 Channel->Action Potential depolarization Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS propagation This compound This compound This compound->Blockade Reduced Excitability Reduced Excitability This compound->Reduced Excitability results in Analgesia Analgesia Reduced Excitability->Analgesia leads to

Caption: this compound blocks NaV1.8 to reduce pain signaling.

Experimental Workflow

Acclimatization Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Acclimatization->Baseline Behavioral Testing Day -2 to -1 CFA Injection CFA Injection Baseline Behavioral Testing->CFA Injection Day 0 Post-CFA Behavioral Testing Post-CFA Behavioral Testing CFA Injection->Post-CFA Behavioral Testing Day 1-4 This compound Administration This compound Administration Post-CFA Behavioral Testing->this compound Administration Day 4 Final Behavioral Testing Final Behavioral Testing This compound Administration->Final Behavioral Testing 30 min post-dose

Caption: Experimental timeline for CFA model and this compound testing.

Detailed Experimental Protocols

Protocol 1: Induction of Inflammatory Pain with Complete Freund's Adjuvant (CFA)

Materials:

  • Complete Freund's Adjuvant (CFA) (Sigma-Aldrich or equivalent)

  • Sterile 0.9% saline

  • 1 ml syringes

  • 27-30 gauge needles

  • Vortex mixer

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least 3-5 days prior to experimentation.

  • CFA Emulsion Preparation:

    • Thoroughly vortex the vial of CFA to ensure the heat-killed mycobacteria are evenly suspended.[1]

    • Prepare a 1:1 emulsion of CFA and sterile saline. For example, add 0.5 ml of CFA to 0.5 ml of sterile 0.9% saline.[1]

    • Vortex the mixture vigorously until a stable, milky-white emulsion is formed. The emulsion should not separate upon standing for a few minutes.

  • Induction of Inflammation:

    • Briefly restrain the rat.

    • Using a 27-30 gauge needle, perform a single subcutaneous (intraplantar) injection of 100-150 µl of the CFA emulsion into the plantar surface of the left hind paw.[10]

    • The injection should be made into the central aspect of the paw.

    • Observe the animal for a few minutes post-injection before returning it to its home cage.

  • Post-Injection Monitoring: Inflammation, characterized by erythema and edema, will develop over the next 24-48 hours and persist for several days to weeks.[11] Pain hypersensitivity is typically assessed between 1 and 4 days post-CFA injection.

Protocol 2: Preparation and Administration of this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • 1 ml syringes and needles for injection

Procedure:

  • Vehicle Preparation: The recommended vehicle for intraperitoneal (i.p.) administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • This compound Solution Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10, 30, 100 mg/kg) and the number and weight of the animals.

    • First, dissolve the this compound powder in DMSO to create a stock solution.[2]

    • Sequentially add PEG300, Tween-80, and finally saline, vortexing or sonicating gently between each addition to ensure complete dissolution.[2]

    • The final solution should be clear. It is recommended to prepare this solution fresh on the day of the experiment.

  • Administration:

    • Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection.

    • Behavioral testing is typically conducted 30 minutes after this compound administration.[5]

Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)

Materials:

  • Hargreaves apparatus (Plantar Test Instrument)

  • Plexiglass enclosures for rats

  • Timer

Procedure:

  • Habituation:

    • On the days leading up to the test day, place the rats in the plexiglass enclosures on the glass surface of the Hargreaves apparatus for 15-30 minutes to allow them to acclimate to the testing environment.[12]

  • Testing:

    • On the day of the experiment, place the rats in the enclosures and allow them to acclimate for at least 15 minutes.[12]

    • Position the movable infrared heat source directly beneath the plantar surface of the hind paw to be tested (both ipsilateral and contralateral paws should be tested).

    • Activate the heat source. A timer will automatically start.

    • The timer stops when the rat withdraws its paw. Record this paw withdrawal latency (PWL) in seconds.

    • A cut-off time (typically 20-35 seconds) must be set to prevent tissue damage.[9] If the rat does not withdraw its paw by the cut-off time, the heat source will automatically shut off, and the cut-off time is recorded.

    • Allow at least a 5-minute interval between consecutive tests on the same paw.

    • Typically, 3-5 readings are taken per paw and averaged.

Protocol 4: Assessment of Mechanical Allodynia (von Frey Test)

Materials:

  • Set of calibrated von Frey filaments or an electronic von Frey apparatus

  • Elevated wire mesh platform

  • Plexiglass enclosures for rats

Procedure:

  • Habituation:

    • Similar to the Hargreaves test, acclimate the rats to the testing environment by placing them in the plexiglass enclosures on the wire mesh platform for 15-30 minutes on the days prior to testing.

  • Testing (using manual filaments):

    • Place the rat in the enclosure on the mesh platform and allow it to settle.

    • Apply the von Frey filaments from underneath the mesh to the plantar surface of the hind paw.

    • Begin with a filament of low bending force and apply it until it just buckles. Hold for 3-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Start with a mid-range filament. If there is a response, use the next lighter filament. If there is no response, use the next heavier filament.

    • The pattern of responses is used to calculate the 50% PWT.

  • Testing (using electronic von Frey):

    • Position the probe tip of the electronic apparatus beneath the plantar surface of the paw.

    • Apply a gradually increasing force until the rat withdraws its paw.[13]

    • The instrument will automatically record the force (in grams) at which the paw was withdrawn. This is the PWT.

    • Repeat the measurement 3-5 times per paw with at least a 5-minute interval between tests, and average the readings.[13]

Data Analysis and Interpretation

The primary endpoints are the paw withdrawal latency (PWL) for the Hargreaves test and the paw withdrawal threshold (PWT) for the von Frey test. A significant decrease in PWL or PWT in the CFA-injected paw compared to the contralateral paw or baseline values indicates the presence of thermal hyperalgesia and mechanical allodynia, respectively.

The analgesic effect of this compound is demonstrated by a significant increase in the PWL or PWT in the treated group compared to the vehicle-treated group. Data are typically analyzed using statistical methods such as t-tests or Analysis of Variance (ANOVA) followed by appropriate post-hoc tests. The ED₅₀ value can be calculated from the dose-response curve.

By following these detailed protocols, researchers can reliably evaluate the efficacy of this compound and other NaV1.8 inhibitors in a clinically relevant model of inflammatory pain.

References

Application Notes and Protocols: A-803467 Administration in the Chronic Constriction Injury (CCI) Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of A-803467, a potent and selective NaV1.8 sodium channel blocker, in the chronic constriction injury (CCI) model of neuropathic pain in rats. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound and similar compounds in a preclinical setting.

This compound has demonstrated significant antinociceptive effects in various animal models of neuropathic and inflammatory pain.[1][2][3] It selectively blocks the tetrodotoxin-resistant (TTX-R) sodium channel NaV1.8, which is predominantly expressed in peripheral sensory neurons and plays a crucial role in action potential generation and nociceptive signaling.[1] In the CCI model, this compound has been shown to dose-dependently attenuate mechanical and cold allodynia, making it a valuable tool for studying the role of NaV1.8 in neuropathic pain and for the development of novel analgesics.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in preclinical pain models, with a focus on the CCI model.

Table 1: In Vivo Efficacy of this compound in Neuropathic Pain Models

Pain ModelSpeciesAdministration RouteEndpointEfficacy (ED₅₀)Reference
Chronic Constriction Injury (CCI)RatIntraperitoneal (i.p.)Mechanical Allodynia85 mg/kg[1][3][4]
Spinal Nerve Ligation (SNL)RatIntraperitoneal (i.p.)Mechanical Allodynia47 mg/kg[1][3][4]
Capsaicin-induced Secondary AllodyniaRatIntraperitoneal (i.p.)Mechanical Allodynia~100 mg/kg[1][3][4]

Table 2: Electrophysiological Effects of this compound in a Neuropathic Pain Model

ModelSpeciesAdministration RouteNeuronal Activity MeasuredEffectDoseReference
Spinal Nerve Ligation (SNL)RatIntravenous (i.v.)Mechanically evoked firing of wide dynamic range neuronsReduced by 53%20 mg/kg[5]
Spinal Nerve Ligation (SNL)RatIntravenous (i.v.)Spontaneous firing of wide dynamic range neuronsReduced by 66%20 mg/kg[5]
Spinal Nerve Ligation (SNL)RatIntravenous (i.v.)Mechanically evoked and spontaneous WDR neuronal activityReduced10-30 mg/kg[6][7]

Experimental Protocols

Chronic Constriction Injury (CCI) Surgical Protocol

This protocol describes the induction of neuropathic pain in rats using the CCI model, which involves loose ligation of the sciatic nerve.[8][9][10]

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical clippers

  • Antiseptic solution (e.g., povidone-iodine and 70% ethanol)

  • Sterile surgical instruments (scalpel, scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Heating pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

  • Shave the fur on the lateral side of the thigh of the left hind limb.

  • Clean the surgical area with an antiseptic solution.

  • Make a small skin incision at the mid-thigh level to expose the biceps femoris muscle.

  • Bluntly dissect through the biceps femoris to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve from the surrounding connective tissue.

  • Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

  • Close the muscle layer with sutures.

  • Close the skin incision with wound clips or sutures.

  • Allow the animal to recover on a heating pad until fully ambulatory.

  • Post-operative care should be provided as per institutional guidelines. Behavioral testing is typically performed 7-14 days post-surgery.

This compound Administration Protocol

This compound can be administered via various routes, including intraperitoneal (i.p.) and intrathecal (i.t.) injections.

a) Intraperitoneal (i.p.) Administration:

  • Prepare this compound solution in an appropriate vehicle (e.g., a mixture of Tween 80, DMSO, and saline).

  • Gently restrain the rat.

  • Insert a 23-25 gauge needle into the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.

  • Inject the desired volume of the this compound solution.

  • Behavioral testing is typically performed 30 minutes after i.p. injection.[11]

b) Intrathecal (i.t.) Administration: This method delivers the compound directly to the spinal cord.[8][12]

  • Briefly anesthetize the rat with isoflurane.

  • Palpate the iliac crests to locate the L5-L6 intervertebral space.

  • Insert a 30-gauge needle connected to a microsyringe into the space between the vertebrae until a tail flick is observed, indicating entry into the intrathecal space.

  • Slowly inject the this compound solution (typically in a small volume, e.g., 10 µL).

  • Remove the needle and allow the animal to recover.

Behavioral Testing: Mechanical Allodynia (von Frey Test)

This protocol measures the paw withdrawal threshold in response to a mechanical stimulus, a key indicator of mechanical allodynia.[1][3][13]

Materials:

  • Von Frey filaments (manual or electronic)

  • Elevated mesh platform

  • Plexiglass enclosures

Procedure:

  • Habituate the rats to the testing environment by placing them in the plexiglass enclosures on the mesh platform for at least 15-30 minutes before testing.

  • Starting with a filament of lower force, apply the von Frey filament perpendicularly to the plantar surface of the hind paw until it buckles.

  • A positive response is recorded if the rat sharply withdraws its paw.

  • If using the up-down method, the next filament applied is determined by the animal's response.

  • The 50% paw withdrawal threshold is calculated based on the pattern of responses.

  • If using an electronic von Frey device, apply the filament to the plantar surface and gradually increase the force until the paw is withdrawn. The device will record the withdrawal threshold.[1][6][14]

  • Test both the ipsilateral (injured) and contralateral (uninjured) hind paws.

Mandatory Visualization

Signaling Pathway Diagram

cluster_Neuron Nociceptive Neuron cluster_Intervention Pharmacological Intervention Nerve Injury (CCI) Nerve Injury (CCI) Increased NaV1.8 Expression/Activity Increased NaV1.8 Expression/Activity Nerve Injury (CCI)->Increased NaV1.8 Expression/Activity Action Potential Generation Action Potential Generation Increased NaV1.8 Expression/Activity->Action Potential Generation Pain Signal Transmission Pain Signal Transmission Action Potential Generation->Pain Signal Transmission Neuropathic Pain Neuropathic Pain Pain Signal Transmission->Neuropathic Pain This compound This compound Blockade of NaV1.8 Blockade of NaV1.8 This compound->Blockade of NaV1.8 Blockade of NaV1.8->Action Potential Generation Reduced Neuronal Excitability Reduced Neuronal Excitability Blockade of NaV1.8->Reduced Neuronal Excitability Analgesia Analgesia Reduced Neuronal Excitability->Analgesia

Caption: this compound blocks NaV1.8, reducing neuropathic pain signaling.

Experimental Workflow Diagram

cluster_Phase1 Phase 1: Neuropathic Pain Induction cluster_Phase2 Phase 2: Drug Administration and Assessment Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing CCI Surgery CCI Surgery Baseline Behavioral Testing->CCI Surgery Post-operative Recovery (7-14 days) Post-operative Recovery (7-14 days) CCI Surgery->Post-operative Recovery (7-14 days) Post-CCI Behavioral Testing (Confirmation of Allodynia) Post-CCI Behavioral Testing (Confirmation of Allodynia) Post-operative Recovery (7-14 days)->Post-CCI Behavioral Testing (Confirmation of Allodynia) This compound Administration (i.p. or i.t.) This compound Administration (i.p. or i.t.) Post-CCI Behavioral Testing (Confirmation of Allodynia)->this compound Administration (i.p. or i.t.) Post-treatment Behavioral Testing (von Frey) Post-treatment Behavioral Testing (von Frey) This compound Administration (i.p. or i.t.)->Post-treatment Behavioral Testing (von Frey) Data Analysis Data Analysis Post-treatment Behavioral Testing (von Frey)->Data Analysis

Caption: Experimental workflow for this compound evaluation in the CCI model.

References

Application Notes and Protocols: Capsaicin-Induced Secondary Mechanical Allodynia Assay with A-803467

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing secondary mechanical allodynia in rodents using capsaicin and for evaluating the analgesic efficacy of the selective Nav1.8 blocker, A-803467. This model is a valuable tool for screening and characterizing novel analgesic compounds targeting neuropathic pain mechanisms.

Introduction

Capsaicin, the pungent compound in chili peppers, selectively activates the transient receptor potential vanilloid 1 (TRPV1) receptor, which is predominantly expressed on nociceptive sensory neurons.[1][2] Intradermal injection of capsaicin elicits an initial period of spontaneous pain followed by the development of primary hyperalgesia at the injection site and a surrounding area of secondary hyperalgesia and allodynia.[3] Secondary mechanical allodynia, the focus of this assay, is characterized by a painful response to normally innocuous mechanical stimuli and is thought to be maintained by central sensitization of spinal cord neurons. This phenomenon makes the capsaicin-induced pain model particularly relevant for studying the mechanisms of neuropathic pain.[4][5][6]

This compound is a potent and selective blocker of the Nav1.8 voltage-gated sodium channel.[4][5][6] The Nav1.8 channel is preferentially expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of action potentials in nociceptors.[4][5][6] Blockade of Nav1.8 is a promising therapeutic strategy for the treatment of chronic pain. This document outlines the methodology to assess the anti-allodynic effects of this compound in the capsaicin-induced secondary mechanical allodynia model in rats.

Signaling Pathway of Capsaicin-Induced Central Sensitization

Intradermal injection of capsaicin activates TRPV1 channels on C-fiber nociceptors, leading to an influx of Na+ and Ca2+ ions and subsequent depolarization.[1] This intense afferent barrage causes the release of neurotransmitters, including glutamate and neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), in the dorsal horn of the spinal cord. The activation of post-synaptic receptors (e.g., NMDA, NK1) triggers a cascade of intracellular signaling events, leading to a state of heightened excitability of spinal neurons known as central sensitization. This results in the perception of pain from non-painful stimuli (allodynia) in areas surrounding the initial injury. The Nav1.8 channel is critical for the transmission of these nociceptive signals from the periphery to the central nervous system.

G cluster_0 Peripheral Nociceptor cluster_1 Spinal Cord Dorsal Horn Capsaicin Intradermal Capsaicin TRPV1 TRPV1 Activation Capsaicin->TRPV1 Ion_Influx Na+/Ca2+ Influx TRPV1->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Nav18 Nav1.8 Activation Depolarization->Nav18 Action_Potential Action Potential Propagation Nav18->Action_Potential NT_Release Glutamate & Neuropeptide (Substance P, CGRP) Release Action_Potential->NT_Release A803467 This compound (Blocker) A803467->Nav18 Postsynaptic_R Postsynaptic Receptor (NMDA, NK1) Activation NT_Release->Postsynaptic_R Central_Sensitization Central Sensitization Postsynaptic_R->Central_Sensitization Secondary_Allodynia Secondary Mechanical Allodynia Central_Sensitization->Secondary_Allodynia

Figure 1: Signaling pathway of capsaicin-induced central sensitization.

Experimental Protocols

Animals
  • Species: Male Sprague-Dawley rats

  • Weight: 200-250 g

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Acclimatize animals to the testing environment before the experiment to minimize stress.

Reagents and Materials
  • Capsaicin: Dissolve in a vehicle of 10% Tween 80 and 90% saline or olive oil.

  • This compound: Soluble in DMSO and ethanol. Prepare a stock solution in DMSO and dilute with saline for intraperitoneal (i.p.) injection. The final DMSO concentration should be minimized.

  • Von Frey Filaments: A set of calibrated von Frey filaments for assessing mechanical withdrawal thresholds.

  • Testing Chambers: Elevated wire mesh platforms with clear plastic enclosures for each animal.

Experimental Workflow

G cluster_0 Day 0: Baseline & Dosing cluster_1 Day 0: Induction & Post-Treatment cluster_2 Data Analysis Acclimatization Acclimatize rats to testing chambers Baseline Measure baseline mechanical withdrawal thresholds (Von Frey test) Acclimatization->Baseline Dosing Administer this compound (i.p.) or vehicle Baseline->Dosing Capsaicin_Injection 30 min post-dosing: Intradermal capsaicin injection into hind paw Dosing->Capsaicin_Injection Allodynia_Test 3 hours post-capsaicin: Measure mechanical withdrawal thresholds (Von Frey test) Capsaicin_Injection->Allodynia_Test Analysis Calculate paw withdrawal thresholds and compare treatment groups Allodynia_Test->Analysis

References

Preparing A-803467 stock solutions for in vitro and in vivo studies.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Abstract

A-803467 is a potent and selective blocker of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel NaV1.8.[1][2] This selectivity makes it a valuable tool for investigating the role of NaV1.8 in nociception and various pain models.[1][3] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the preparation of this compound stock solutions and summarizes key quantitative data.

Compound Information and Solubility

This compound is a furan-2-carboxamide derivative with the chemical formula C₁₉H₁₆ClNO₄ and a molecular weight of 357.79 g/mol .[4][5] Its solubility is a key consideration for stock solution preparation. This compound is practically insoluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4]

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO≥ 13.95 mg/mL[4]
(up to 15 mg/mL)[6]
(100 mM)[5]
Ethanol≥ 2.29 mg/mL (with ultrasonic)[4]
(up to 2 mg/mL)[6]
(25 mM)[5]
WaterInsoluble[4]

In Vitro Stock Solution Preparation

For in vitro studies, such as cell-based assays, a high-concentration stock solution in DMSO is typically prepared. This allows for subsequent dilution to the desired final concentration in the aqueous cell culture medium, ensuring the final DMSO concentration is kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.

Protocol 1: High-Concentration DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). A table for preparing common concentrations is provided below.

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. To aid dissolution, especially for higher concentrations, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[4]

  • Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1] For short-term storage, solutions can be kept at -20°C for up to one month.[5]

Table 2: Preparation of this compound DMSO Stock Solutions

Desired ConcentrationMass of this compound (for 1 mL)Volume of DMSO
1 mM0.358 mg1 mL
5 mM1.789 mg1 mL
10 mM3.578 mg1 mL

Note: The molecular weight of this compound is 357.79 g/mol .

In Vivo Stock Solution and Formulation Preparation

For in vivo studies, this compound must be formulated in a vehicle that is biocompatible and suitable for the chosen route of administration (e.g., intravenous, intraperitoneal, oral). As this compound is poorly soluble in aqueous solutions, a co-solvent system is often required. It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[1]

Protocol 2: In Vivo Formulation using a Co-Solvent System

This protocol is based on a commonly used vehicle for administering hydrophobic compounds.

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Initial Dissolution: Dissolve the required amount of this compound in DMSO first.

  • Co-solvent Addition: Add PEG300 to the solution and vortex until clear.

  • Surfactant Addition: Add Tween-80 and vortex thoroughly.

  • Final Dilution: Add saline to the mixture to reach the final desired volume and concentration. Vortex until a clear solution is obtained.

  • Final Formulation Ratio: A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] The reported solubility in this vehicle is ≥ 2.5 mg/mL.[1]

Protocol 3: In Vivo Formulation using Corn Oil

For oral administration, a corn oil-based formulation can be used.

Materials:

  • This compound powder

  • DMSO

  • Corn Oil

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Initial Dissolution: First, dissolve the this compound powder in DMSO.

  • Oil Addition: Add the corn oil to the DMSO solution.

  • Homogenization: Vortex the mixture thoroughly to ensure a uniform suspension.

  • Final Formulation Ratio: A typical formulation consists of 10% DMSO and 90% Corn Oil.[1] The reported solubility in this vehicle is ≥ 2.5 mg/mL.[1]

Table 3: In Vivo Formulation Examples

Formulation ComponentProtocol 2 (Co-Solvent)Protocol 3 (Corn Oil)
DMSO10%10%
PEG30040%-
Tween-805%-
Saline45%-
Corn Oil-90%
Reported Solubility ≥ 2.5 mg/mL ≥ 2.5 mg/mL

Mechanism of Action: NaV1.8 Blockade

This compound is a highly selective inhibitor of the NaV1.8 sodium channel, with an IC₅₀ of 8 nM for the human channel.[1] NaV1.8 channels are predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons, and play a crucial role in the transmission of pain signals.[2] By blocking NaV1.8, this compound reduces the influx of sodium ions that is necessary for the generation and propagation of action potentials in these sensory neurons, thereby attenuating pain signals.[2][7]

G cluster_0 Nociceptive Neuron Nav1_8 NaV1.8 Channel Na_ion Na+ Influx Nav1_8->Na_ion Allows Depolarization Membrane Depolarization Na_ion->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal A803467 This compound A803467->Nav1_8 Blocks G cluster_in_vitro In Vitro cluster_in_vivo In Vivo Weigh_vitro Weigh this compound Dissolve_DMSO_vitro Dissolve in DMSO Weigh_vitro->Dissolve_DMSO_vitro Store_vitro Aliquot & Store at -20°C / -80°C Dissolve_DMSO_vitro->Store_vitro Weigh_vivo Weigh this compound Dissolve_DMSO_vivo Dissolve in DMSO Weigh_vivo->Dissolve_DMSO_vivo Add_Vehicle Add Vehicle (e.g., PEG300, Tween-80, Saline or Corn Oil) Dissolve_DMSO_vivo->Add_Vehicle Use_Fresh Use Freshly Prepared Add_Vehicle->Use_Fresh Start Start->Weigh_vitro For In Vitro Studies Start->Weigh_vivo For In Vivo Studies

References

Troubleshooting & Optimization

Overcoming poor oral bioavailability of A-803467 in preclinical studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the poor oral bioavailability of A-803467 in preclinical studies.

Troubleshooting Guide

Issue: Low and Variable Plasma Concentrations of this compound After Oral Administration

Researchers frequently observe suboptimal and inconsistent plasma levels of this compound following oral gavage in preclinical models. This can compromise the interpretation of efficacy and safety studies. Below is a systematic guide to address this issue.

1. Confirm Physicochemical Properties and Formulation Challenges:

  • Problem: this compound is known to have poor aqueous solubility, which is a primary reason for its low oral bioavailability.[1]

  • Recommendation:

    • Characterize the solubility of your this compound batch in various pharmaceutically relevant solvents and buffers.

    • Consider that the published poor oral bioavailability in rats (F=13%) is an inherent property of the molecule, likely due to its low solubility.[2]

2. Evaluate Different Formulation Strategies:

  • Problem: A simple suspension of this compound is unlikely to provide adequate oral absorption.

  • Recommendations:

    • Lipid-Based Formulations: Investigate the use of self-nanoemulsifying drug delivery systems (SNEDDS) to improve the solubility and absorption of this compound.[3][4]

    • Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a suitable polymer can enhance its dissolution rate and, consequently, its oral absorption.

    • Micronization/Nanonization: Reducing the particle size of the this compound powder can increase its surface area and improve dissolution.

3. Consider Alternative Administration Routes for Efficacy Studies:

  • Problem: If the primary goal is to establish the in vivo efficacy of this compound by targeting the NaV1.8 channel, oral administration may not be the most reliable route in early studies.

  • Recommendation:

    • For proof-of-concept studies, consider intraperitoneal (i.p.) or intravenous (i.v.) administration to ensure adequate systemic exposure. This compound has a moderate bioavailability of 26% following i.p. administration in rats.[5]

4. Review and Optimize Experimental Protocol for Oral Gavage:

  • Problem: Improper oral gavage technique can lead to variability in drug delivery and absorption.

  • Recommendation:

    • Ensure proper training of personnel in oral gavage techniques for the specific animal model.

    • Use appropriate gavage needle size and administration volume for the animal's weight.

    • Confirm correct placement of the gavage needle to avoid accidental administration into the trachea.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical models?

A1: The oral bioavailability of this compound in rats is reported to be low, at approximately 13%.[2] In contrast, its bioavailability after intraperitoneal administration in rats is moderate, at 26%.[5]

Q2: Why does this compound have poor oral bioavailability?

A2: The primary reason for the poor oral bioavailability of this compound is its low aqueous solubility.[1] This characteristic hinders its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.

Q3: Are there other NaV1.8 inhibitors with better oral bioavailability?

A3: Yes, several other selective NaV1.8 inhibitors have been developed with significantly improved oral bioavailability. For example, PF-01247324 has a reported oral bioavailability of 91% in rats.[2] This demonstrates that poor oral absorption is not an inherent limitation of targeting the NaV1.8 channel.

Q4: What are the key pharmacokinetic parameters of this compound in rats?

A4: The following table summarizes the known pharmacokinetic parameters of this compound in rats after a 10 mg/kg intraperitoneal dose.

ParameterValueReference
Bioavailability (F)26% (i.p.)[5]
Cmax0.35 µg/mL[5]
Tmax1.6 hours[5]
Plasma Protein Binding98.7%[5]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective blocker of the NaV1.8 voltage-gated sodium channel. This channel is predominantly expressed in nociceptive (pain-sensing) neurons of the peripheral nervous system. By blocking NaV1.8, this compound inhibits the generation and propagation of action potentials in these neurons, thereby reducing pain signals.

Experimental Protocols

Protocol for Assessing Oral Bioavailability of this compound in Rats

1. Animal Model:

  • Male Sprague-Dawley rats (250-300g) with surgically implanted jugular vein catheters for serial blood sampling.

  • Animals should be fasted overnight before dosing, with free access to water.

2. Drug Formulation and Administration:

  • Intravenous (IV) Group:

    • Formulate this compound in a suitable vehicle for IV administration (e.g., 10% DMSO, 40% PEG300, 50% saline) at a concentration of 1 mg/mL.

    • Administer a single IV dose of 1 mg/kg via the tail vein.

  • Oral (PO) Group:

    • Prepare a formulation of this compound designed to improve solubility (e.g., a suspension in 0.5% methylcellulose with 0.1% Tween 80, or a lipid-based formulation).

    • Administer a single oral dose (e.g., 10 mg/kg) by gavage.

3. Blood Sampling:

  • Collect serial blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method for the quantification of this compound in rat plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • Calculate the pharmacokinetic parameters for both IV and PO routes, including the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞).

  • Determine the absolute oral bioavailability (F) using the following formula:

    • F (%) = (AUCpo / AUCiv) x (Doseiv / Dosepo) x 100

Visualizations

NaV1.8 Signaling Pathway in Nociception

NaV18_Pathway cluster_0 Peripheral Nerve Terminal cluster_1 Ascending Pain Pathway Noxious_Stimuli Noxious Stimuli (e.g., Heat, Mechanical, Chemical) Receptor_Activation Receptor Activation (e.g., TRPV1, TRPA1) Noxious_Stimuli->Receptor_Activation Depolarization Membrane Depolarization Receptor_Activation->Depolarization NaV18_Activation NaV1.8 Channel Activation Depolarization->NaV18_Activation AP_Generation Action Potential Generation NaV18_Activation->AP_Generation AP_Propagation Action Potential Propagation AP_Generation->AP_Propagation A803467 This compound A803467->NaV18_Activation Inhibition DRG Dorsal Root Ganglion (DRG) AP_Propagation->DRG Spinal_Cord Spinal Cord (Dorsal Horn) DRG->Spinal_Cord Brain Brain (Pain Perception) Spinal_Cord->Brain

Caption: Role of NaV1.8 in the pain signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Oral Bioavailability Study

Bioavailability_Workflow Animal_Prep Animal Preparation (Fasted, Catheterized Rats) Dosing Dosing (IV and Oral Groups) Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Analysis Bioanalysis (LC-MS/MS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Bioavailability_Calc Calculate Oral Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Caption: A typical experimental workflow for determining the oral bioavailability of a compound in rats.

References

Optimizing A-803467 dosage for maximal efficacy and minimal side effects.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing A-803467, a potent and selective NaV1.8 sodium channel blocker. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the optimization of this compound dosage for maximal efficacy and minimal side effects in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective blocker of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel NaV1.8.[1][2][3] By inhibiting NaV1.8, which is predominantly expressed in peripheral sensory neurons, this compound reduces the excitability of these neurons and attenuates the transmission of pain signals.[1][4]

Q2: How selective is this compound for NaV1.8 over other sodium channel subtypes?

This compound exhibits high selectivity for human NaV1.8 channels. It is over 100-fold more selective for NaV1.8 compared to human NaV1.2, NaV1.3, NaV1.5, and NaV1.7 channels.[1][5][6] This selectivity minimizes off-target effects that can be associated with less selective sodium channel blockers.

Q3: In which experimental models has this compound demonstrated efficacy?

This compound has shown significant antinociceptive effects in various animal models of neuropathic and inflammatory pain.[1][5][7] However, it was found to be inactive against formalin-induced nociception and in models of acute thermal and postoperative pain.[1][5]

Q4: What are the known side effects or toxicity of this compound?

Preclinical studies have reported no noticeable toxicity in male NCR nude mice at a dose of 35 mg/kg administered orally.[2] However, it's important to note that the development of this compound was reportedly halted due to poor pharmacokinetic properties.[8][9] Researchers should conduct their own safety assessments for their specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy in an In Vivo Model Inappropriate Pain Model: this compound is not effective in all pain models. It has shown limited to no efficacy in models of acute thermal, postoperative, and formalin-induced pain.[1][5]Confirm that the selected animal model is appropriate for evaluating NaV1.8 inhibition (e.g., neuropathic or inflammatory pain models).
Suboptimal Dosage: The effective dose can vary significantly depending on the animal model and the specific pain endpoint being measured.Refer to the In Vivo Efficacy Data table below for established ED50 values in various models and perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Poor Pharmacokinetics: The compound is known to have poor pharmacokinetic properties, which could lead to insufficient target engagement.[9]Consider alternative routes of administration or formulation strategies to improve bioavailability. Measure plasma and tissue concentrations of this compound if possible.
Variability in In Vitro Potency (IC50) Holding Potential: The potency of this compound is state-dependent, showing higher affinity for the inactivated state of the NaV1.8 channel.[1][4] The membrane holding potential during electrophysiological recordings will influence the measured IC50.Standardize the holding potential across experiments. For instance, a holding potential of -40 mV, which induces half-maximal inactivation, results in a lower IC50 compared to more negative holding potentials.[1]
Species Differences: There can be differences in the amino acid sequence of NaV1.8 between species, which may affect the binding affinity of this compound.Be aware of potential species-specific differences in potency. Use species-specific recombinant channels for initial screening if possible.
Unexpected Off-Target Effects High Concentration: Although highly selective, at very high concentrations, this compound may interact with other ion channels or receptors.Use the lowest effective concentration determined from dose-response studies. Include appropriate controls to rule out off-target effects.

Data on this compound Dosage and Efficacy

In Vitro Potency (IC50)
ChannelSpeciesCell Line/SystemHolding PotentialIC50Citations
NaV1.8 HumanRecombinant-40 mV (half-maximal inactivation)8 nM[1][2][5]
HumanRecombinantResting state79 nM[1][3]
RatRecombinant-40 mV45 ± 5 nM[1]
RatDorsal Root Ganglion Neurons (TTX-R currents)-40 mV140 nM[1][5][8]
NaV1.2 HumanRecombinant-≥1 µM[1][5]
NaV1.3 HumanRecombinant-≥1 µM[1][5]
NaV1.5 HumanRecombinant-≥1 µM[1][5]
NaV1.7 HumanRecombinant-≥1 µM[1][5]
In Vivo Efficacy (ED50)
Pain ModelSpeciesRoute of AdministrationEndpointED50Citations
Spinal Nerve Ligation Rati.p.Mechanical Allodynia47 mg/kg[1][5][6]
Sciatic Nerve Injury (CCI) Rati.p.Mechanical Allodynia85 mg/kg[1][5][6]
Capsaicin-Induced Secondary Allodynia Rati.p.Mechanical Allodynia≈ 100 mg/kg[1][5][6]
Complete Freund's Adjuvant (CFA) Rati.p.Thermal Hyperalgesia41 mg/kg[1][5][6]
Complete Freund's Adjuvant (CFA) Rati.p.Antinociception70 mg/kg[10]
Spinal Nerve Ligation (SNL) Rati.p.Antinociception70 mg/kg[10]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons

This protocol is adapted from methodologies described in the literature for characterizing the effects of this compound on TTX-R currents in rat dorsal root ganglion (DRG) neurons.[1][9]

1. Cell Preparation:

  • Isolate L4 and L5 DRGs from adult Sprague-Dawley rats.

  • Dissociate neurons enzymatically (e.g., using collagenase and dispase) and mechanically.

  • Plate neurons on laminin/poly-D-lysine coated coverslips and culture overnight.

2. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings from small-diameter DRG neurons (18–25 µm).

  • To isolate TTX-R currents, include tetrodotoxin (TTX, 300 nM) in the external solution.

  • Hold the membrane potential at a level that allows for the study of the desired channel state (e.g., -100 mV for resting state, or a depolarized potential like -40 mV to study the inactivated state).

  • Apply voltage steps to elicit sodium currents (e.g., step to 0 mV).

4. This compound Application:

  • Prepare stock solutions of this compound in DMSO.

  • Dilute to the final desired concentrations in the external solution immediately before use.

  • Perfuse the recording chamber with the this compound containing solution.

  • Measure the peak inward current before and after drug application to determine the percentage of inhibition.

  • Construct a concentration-response curve to calculate the IC50 value.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This protocol is a standard method for inducing neuropathic pain and has been used to evaluate the efficacy of this compound.[1][10]

1. Surgical Procedure:

  • Anesthetize male Sprague-Dawley rats.

  • Make a small incision to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

  • Suture the incision and allow the animals to recover.

2. Behavioral Testing:

  • Allow at least one week for the development of neuropathic pain behaviors.

  • Assess mechanical allodynia using von Frey filaments. Determine the paw withdrawal threshold in response to calibrated mechanical stimuli.

3. This compound Administration and Efficacy Evaluation:

  • Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Assess the paw withdrawal threshold at various time points after drug administration.

  • A significant increase in the paw withdrawal threshold compared to vehicle-treated animals indicates an antiallodynic effect.

  • Use a range of doses to determine the ED50 for the reversal of mechanical allodynia.

Visualizations

signaling_pathway cluster_neuron Sensory Neuron This compound This compound NaV1.8 NaV1.8 This compound->NaV1.8 Inhibits Na_Influx Na+ Influx NaV1.8->Na_Influx Mediates Action_Potential Action Potential Generation Na_Influx->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Reduced_Pain Reduced Pain Sensation Pain_Signal->Reduced_Pain Leads to

Caption: Mechanism of action of this compound in reducing pain sensation.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Data Collection cluster_analysis Data Analysis Animal_Model Induce Neuropathic Pain (e.g., Spinal Nerve Ligation) Baseline Baseline Behavioral Testing (e.g., von Frey filaments) Animal_Model->Baseline Grouping Randomize Animals into Treatment Groups Baseline->Grouping Administration Administer this compound or Vehicle Grouping->Administration Post_Treatment Post-Treatment Behavioral Testing (at various time points) Administration->Post_Treatment Data_Analysis Analyze Paw Withdrawal Thresholds Post_Treatment->Data_Analysis ED50 Calculate ED50 Data_Analysis->ED50

Caption: Workflow for an in vivo study evaluating this compound efficacy.

References

Interpreting A-803467 effects on spontaneous vs. evoked neuronal firing.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of A-803467 on spontaneous and evoked neuronal firing.

Frequently Asked Questions (FAQs)

Q1: We are not observing a significant effect of this compound on evoked action potentials in our dorsal root ganglion (DRG) neuron culture. What could be the issue?

A1: The effect of this compound on evoked firing is highly dependent on the resting membrane potential of the neurons.[1][2] this compound shows greater efficacy at more depolarized potentials. If your neurons have a resting potential at or below -55 mV, a concentration of 0.3 μM this compound may show little effect on single evoked spikes.[1][2] However, at a more depolarized potential (around -40 mV), the same concentration can effectively suppress evoked action potentials.[1][2]

Troubleshooting Steps:

  • Verify the resting membrane potential of your recorded neurons.

  • Consider artificially depolarizing the neurons to a potential where Nav1.8 channels are more available for binding, such as -40mV.

  • Ensure your this compound concentration is appropriate. While potent, the IC50 can vary between recombinant and native channels.

Q2: We see a reduction in spontaneous firing in our in vivo model, but the effect on evoked firing is less pronounced. Is this expected?

A2: Yes, this can be an expected outcome, particularly in certain experimental models. In spinal nerve ligated (SNL) rats, systemic administration of this compound reduces both spontaneous and mechanically evoked firing of wide dynamic range (WDR) neurons.[1][3] However, in uninjured rats, the same dose may only transiently reduce evoked firing without a significant effect on spontaneous firing.[3] This suggests that the contribution of Nav1.8 to spontaneous versus evoked firing can differ depending on the pathological state. Furthermore, Nav1.8 channels on central terminals of primary afferent neurons appear to be key modulators of spontaneous firing in neuropathic pain models.[3]

Q3: What is the primary mechanism of action for this compound?

A3: this compound is a potent and selective blocker of the Nav1.8 voltage-gated sodium channel.[1][4][5] This channel is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in small-diameter sensory neurons, which are involved in pain signaling.[1] By blocking Nav1.8, this compound inhibits the inward sodium current that is crucial for the generation and propagation of action potentials in these neurons.[1]

Q4: Is this compound selective for Nav1.8 over other sodium channel subtypes?

A4: Yes, this compound is highly selective for Nav1.8. It is over 100-fold more selective for human Nav1.8 compared to human Nav1.2, Nav1.3, Nav1.5, and Nav1.7.[1][6] It also shows significantly higher potency for Nav1.8 compared to other channels found in sensory neurons like TRPV1, P2X2/3, Cav2.2, and KCNQ2/3.[1]

Data Presentation

Table 1: Potency and Efficacy of this compound

ParameterSpecies/SystemValueHolding PotentialReference
IC50 Human Nav1.88 nM-40 mV (half-maximal inactivation)[1][4][5]
IC50 Human Nav1.879 nMResting state[1][5]
IC50 Rat Nav1.8 (recombinant)45 ± 5 nM-40 mV[1][5]
IC50 Rat DRG TTX-R currents140 nM-40 mV[1][6]
Inhibition of evoked WDR neuron firing Rat (in vivo, 20 mg/kg, i.v.)66.2% reduction from baselineN/A[1]
Inhibition of spontaneous WDR neuron firing Rat (in vivo, 20 mg/kg, i.v.)53.3% reduction from baselineN/A[1]

Experimental Protocols

In Vitro Patch-Clamp Electrophysiology on DRG Neurons

Objective: To measure the effect of this compound on spontaneous and electrically evoked action potentials in isolated rat dorsal root ganglion (DRG) neurons.

Methodology:

  • Cell Preparation:

    • Isolate DRG neurons from rats following established protocols.

    • Culture the neurons for a sufficient period to allow for recovery and expression of relevant channels.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Maintain the cells in an appropriate external bath solution (e.g., HEPES-buffered saline).

    • Use borosilicate glass pipettes with a resistance of 4-8 MΩ when filled with internal solution.

  • Whole-Cell Patch-Clamp:

    • Establish a GΩ seal between the pipette and the neuron membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • For current-clamp recordings, hold the cell at a desired membrane potential (e.g., -60 mV or -40 mV) by injecting current.

  • Recording Spontaneous and Evoked Firing:

    • Spontaneous Firing: Record neuronal activity for a baseline period without any stimulation.

    • Evoked Firing: Apply depolarizing current steps of varying amplitudes and durations to elicit action potentials.

  • Drug Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute to the final desired concentration in the external bath solution.

    • Perfuse the recording chamber with the this compound-containing solution.

  • Data Analysis:

    • Measure the frequency of spontaneous action potentials before and after drug application.

    • Analyze the properties of evoked action potentials, including threshold, amplitude, and number of spikes elicited by a given current injection.

In Vivo Electrophysiology on Wide Dynamic Range (WDR) Neurons

Objective: To assess the effect of systemically administered this compound on spontaneous and mechanically evoked firing of spinal dorsal horn WDR neurons in an animal model of neuropathic pain (e.g., spinal nerve ligation).

Methodology:

  • Animal Preparation:

    • Induce the neuropathic pain model (e.g., L5/L6 spinal nerve ligation) in rats.

    • Anesthetize the animal and perform a laminectomy to expose the spinal cord.

  • Recording:

    • Use a tungsten microelectrode to record extracellularly from WDR neurons in the dorsal horn.

    • Identify WDR neurons based on their characteristic response to both non-noxious and noxious stimuli.

  • Baseline Measurement:

    • Record the spontaneous firing rate of the identified WDR neuron.

    • Measure the evoked response to a standardized mechanical stimulus (e.g., von Frey filaments).

  • Drug Administration:

    • Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose.

  • Post-Drug Measurement:

    • Continuously record the spontaneous and evoked firing of the WDR neuron for a defined period after drug administration.

  • Data Analysis:

    • Compare the pre- and post-drug firing frequencies for both spontaneous and evoked activity.

    • Calculate the percentage inhibition of firing.

Visualizations

A803467_Mechanism_of_Action cluster_neuron Sensory Neuron Nav18 Nav1.8 Channel AP_Generation Action Potential Generation Nav18->AP_Generation Na+ Influx Pain_Signal Pain Signal Propagation AP_Generation->Pain_Signal A803467 This compound A803467->Nav18 Blocks

Caption: Mechanism of action of this compound in blocking pain signals.

Experimental_Workflow cluster_invitro In Vitro (Patch-Clamp) cluster_invivo In Vivo (Electrophysiology) Cell_Culture Culture DRG Neurons Baseline_Recording_vitro Record Baseline Spontaneous & Evoked Firing Cell_Culture->Baseline_Recording_vitro Drug_Application_vitro Apply this compound Baseline_Recording_vitro->Drug_Application_vitro Post_Drug_Recording_vitro Record Post-Drug Firing Drug_Application_vitro->Post_Drug_Recording_vitro Data_Analysis Data Analysis & Comparison Post_Drug_Recording_vitro->Data_Analysis Animal_Model Induce Neuropathic Pain Model Baseline_Recording_vivo Record Baseline WDR Neuron Firing Animal_Model->Baseline_Recording_vivo Drug_Administration_vivo Administer this compound Baseline_Recording_vivo->Drug_Administration_vivo Post_Drug_Recording_vivo Record Post-Drug Firing Drug_Administration_vivo->Post_Drug_Recording_vivo Post_Drug_Recording_vivo->Data_Analysis Firing_Logic cluster_firing Neuronal Firing Spontaneous Spontaneous Firing (Pathological State) A803467_Effect This compound Inhibition Spontaneous->A803467_Effect Significant Reduction Evoked Evoked Firing (Stimulus-Dependent) Evoked->A803467_Effect Reduction (Potential-Dependent) Nav18_Contribution Nav1.8 Contribution Nav18_Contribution->Spontaneous High in Neuropathy Nav18_Contribution->Evoked Dependent on Membrane Potential A803467_Effect->Nav18_Contribution

References

A-803467 Technical Support Center: Investigating Inefficacy in Chemotherapy-Induced Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-803467. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the experimental nuances of this compound, particularly its observed lack of efficacy in specific chemotherapy-induced neuropathic pain (CINP) models.

Frequently Asked Questions (FAQs)

Q1: We are not observing significant analgesic effects with this compound in our chemotherapy-induced neuropathic pain (CINP) model. Is this expected?

A1: Yes, this is a documented finding. While this compound, a potent and selective Nav1.8 sodium channel blocker, is effective in attenuating mechanical allodynia in neuropathic pain models like spinal nerve ligation (SNL) and chronic constriction injury (CCI), it has been reported to be inactive against mechanical allodynia in the vincristine-induced model of CINP.[1][2] This suggests that the role of the Nav1.8 channel may be less significant in the pathophysiology of vincristine-induced neuropathy compared to other types of nerve injury.[1]

Q2: Why is this compound effective in some neuropathic pain models but not in the vincristine-induced CINP model?

A2: The differing efficacy of this compound across various pain models likely stems from the distinct underlying mechanisms of these conditions. The pathophysiology of CINP can vary significantly depending on the chemotherapeutic agent used (e.g., platinum drugs, taxanes, vinca alkaloids).[3][4][5] In contrast to the pronounced role of Nav1.8 in models of mechanical nerve injury, its contribution to the hyperexcitability of sensory neurons in vincristine-induced neuropathy appears to be minimal.[1][2] This is further supported by studies where specific Nav1.8 antisense treatments also failed to produce antinociceptive effects in the vincristine model.[1][2]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective blocker of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel Nav1.8.[1][6] It blocks human Nav1.8 with high affinity and is significantly more selective for Nav1.8 over other sodium channel subtypes such as Nav1.2, Nav1.3, Nav1.5, and Nav1.7.[7] By blocking Nav1.8, this compound inhibits the generation and propagation of action potentials in nociceptive (pain-sensing) neurons, thereby reducing pain signals.[1]

Q4: In which preclinical models has this compound demonstrated efficacy?

A4: this compound has shown significant, dose-dependent antinociceptive effects in several rat models of neuropathic and inflammatory pain.[1][7] These include:

  • Spinal Nerve Ligation (SNL)[1][2]

  • Chronic Constriction Injury (CCI) of the sciatic nerve[1][2]

  • Capsaicin-induced secondary mechanical allodynia[1]

  • Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia[7][8]

Troubleshooting Guide

If you are encountering a lack of efficacy with this compound in your CINP model, consider the following:

  • Model Selection: The choice of chemotherapeutic agent to induce neuropathy is critical. The reported lack of efficacy was in a vincristine model. The role of Nav1.8 may differ in models using other agents like paclitaxel or oxaliplatin.[3][4]

  • Positive Controls: Ensure you are running appropriate positive controls in your CINP model to validate the model itself.

  • Comparative Studies: To confirm the compound's activity, consider testing this compound in a model where its efficacy is well-documented, such as the SNL or CCI model.[1][2] This will help verify your drug formulation and dosing regimen.

Data Summary

The following tables summarize the quantitative data on this compound's potency and efficacy in various preclinical models.

Table 1: In Vitro Potency of this compound

TargetAssaySpeciesIC50Citation
Human Nav1.8Recombinant cell lineHuman8 nM[7]
Rat TTX-R currentsDorsal Root Ganglion (DRG) neuronsRat140 nM[7]
Human Nav1.2Recombinant cell lineHuman>1 µM[7]
Human Nav1.3Recombinant cell lineHuman>1 µM[7]
Human Nav1.5Recombinant cell lineHuman>1 µM[7]
Human Nav1.7Recombinant cell lineHuman>1 µM[7]

Table 2: In Vivo Efficacy of this compound in Different Pain Models

Pain ModelSpeciesEndpointRoute of AdministrationED50Citation
Spinal Nerve Ligation (SNL)RatMechanical Allodyniai.p.47 mg/kg[7]
Sciatic Nerve Injury (CCI)RatMechanical Allodyniai.p.85 mg/kg[7]
CFA-Induced HyperalgesiaRatThermal Hyperalgesiai.p.41 mg/kg[7]
Capsaicin-Induced AllodyniaRatMechanical Allodyniai.p.~100 mg/kg[7]
Vincristine-Induced NeuropathyRatMechanical Allodyniai.p.Inactive[1]

Experimental Protocols

1. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This protocol is a standard method to induce mechanical allodynia where this compound has shown efficacy.

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make an incision to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

    • Close the incision.

  • Behavioral Testing:

    • Allow a post-operative recovery period of approximately 2 weeks for the development of stable mechanical allodynia.

    • Assess mechanical allodynia using von Frey filaments to determine the paw withdrawal threshold.

  • Drug Administration:

    • Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 30, 100 mg/kg).

    • Conduct behavioral testing at a specified time post-administration (e.g., 30 minutes).

2. Vincristine-Induced Neuropathic Pain Model

This is a representative protocol for a CINP model where this compound was found to be ineffective.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Neuropathy:

    • Administer vincristine sulfate intraperitoneally. A typical dosing schedule might involve daily injections for a set period.

  • Behavioral Testing:

    • Monitor the development of mechanical allodynia over time.

    • Once a stable baseline of hypersensitivity is established, proceed with testing.

    • Measure paw withdrawal thresholds using von Frey filaments.

  • Drug Administration:

    • Administer this compound intraperitoneally at various doses.

    • Assess mechanical allodynia at a predetermined time after drug administration.

Visualizations

The following diagrams illustrate the proposed role of Nav1.8 in different pain states and a typical experimental workflow.

G cluster_0 Mechanical Nerve Injury (e.g., SNL, CCI) cluster_1 Vincristine-Induced Neuropathy Nerve Injury Nerve Injury Nav1.8 Upregulation/Activation Nav1.8 Upregulation/Activation Nerve Injury->Nav1.8 Upregulation/Activation Ectopic Firing in DRG Neurons Ectopic Firing in DRG Neurons Nav1.8 Upregulation/Activation->Ectopic Firing in DRG Neurons Neuropathic Pain Neuropathic Pain Ectopic Firing in DRG Neurons->Neuropathic Pain This compound This compound This compound->Nav1.8 Upregulation/Activation Blocks Vincristine Vincristine Microtubule Disruption Microtubule Disruption Vincristine->Microtubule Disruption Mitochondrial Dysfunction Mitochondrial Dysfunction Vincristine->Mitochondrial Dysfunction Axonal Degeneration Axonal Degeneration Microtubule Disruption->Axonal Degeneration Mitochondrial Dysfunction->Axonal Degeneration Other Mechanisms Other Mechanisms Axonal Degeneration->Other Mechanisms Neuropathic Pain Neuropathic Pain This compound This compound This compound ->Neuropathic Pain No Significant Effect Other Mechanisms->Neuropathic Pain

Caption: Contrasting signaling pathways in different neuropathic pain models.

G cluster_0 Experimental Workflow Induce Neuropathy Induce Neuropathy Establish Baseline Hypersensitivity Establish Baseline Hypersensitivity Induce Neuropathy->Establish Baseline Hypersensitivity (e.g., SNL or Vincristine) Administer this compound or Vehicle Administer this compound or Vehicle Establish Baseline Hypersensitivity->Administer this compound or Vehicle Post-Treatment Behavioral Assessment Post-Treatment Behavioral Assessment Administer this compound or Vehicle->Post-Treatment Behavioral Assessment Data Analysis Data Analysis Post-Treatment Behavioral Assessment->Data Analysis

Caption: A generalized experimental workflow for preclinical pain studies.

References

Validation & Comparative

Nav Channel Blockers: A Comparative Analysis of A-803467 and A-887826

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical pain research, the selective blockade of voltage-gated sodium (Nav) channels, particularly the Nav1.8 subtype, presents a promising therapeutic strategy. This guide provides a detailed comparison of two prominent Nav1.8-selective inhibitors, A-803467 and A-887826, offering researchers, scientists, and drug development professionals a comprehensive overview of their selectivity, mechanism of action, and the experimental protocols used for their characterization.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The inhibitory activity of this compound and A-887826 against various human Nav channel subtypes has been quantified using electrophysiological methods. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundhNav1.8 IC50 (nM)hNav1.2 IC50 (nM)hNav1.3 IC50 (nM)hNav1.5 IC50 (nM)hNav1.7 IC50 (nM)Selectivity for hNav1.8 vs. other subtypes
This compound 8[1][2][3][4][5]7380245073406740>100-fold vs. hNav1.2, hNav1.3, hNav1.5, and hNav1.7[2][3][4][5]
A-887826 11[6][7][8][9]~33 (3-fold less potent than for hNav1.8)[6][7][8]->330 (>30-fold less potent than for hNav1.8)[6][7][8]~308 (28-fold less potent than for hNav1.8)[9]~3-fold vs. hNav1.2, >30-fold vs. hNav1.5, 28-fold vs. hNav1.7[6][7][8][9]

Note: IC50 values can vary depending on the experimental conditions, such as the holding potential used in electrophysiology experiments.

Experimental Protocols

The determination of the inhibitory potency and selectivity of this compound and A-887826 relies on robust electrophysiological techniques. The following is a generalized protocol based on the methodologies cited in the literature.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique is employed to measure the ionic currents flowing through Nav channels in isolated cells.[10][11]

Cell Preparation:

  • Human embryonic kidney (HEK-293) cells stably expressing the desired human Nav channel subtype (e.g., hNav1.8, hNav1.2, etc.) are cultured under standard conditions.

  • For experiments on native channels, dorsal root ganglion (DRG) neurons are isolated from rats.[2][6][7]

  • Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

Recording Procedure:

  • A glass micropipette with a very fine tip (patch pipette) is filled with an internal solution mimicking the intracellular environment and is brought into contact with the cell membrane.

  • A tight seal with a high electrical resistance (giga-seal) is formed between the pipette tip and the cell membrane through gentle suction.[10]

  • The cell membrane under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing for control of the cell's membrane potential and measurement of the total current across the entire cell membrane.[11]

Voltage Clamp Protocol:

  • The membrane potential is held at a specific "holding potential" (e.g., -100 mV or -120 mV) to keep the Nav channels in a resting, closed state.[5][12]

  • To elicit a sodium current, the membrane potential is rapidly depolarized to a test potential (e.g., 0 mV or +10 mV) for a short duration (e.g., 20-50 ms).[2][12]

  • To assess the inhibition of the inactivated state of the channel, a pre-pulse to a more depolarized potential (e.g., -40 mV) is applied before the test pulse.[2][5]

  • The resulting inward sodium current is recorded and measured.

  • The compound of interest (this compound or A-887826) is then perfused into the recording chamber at various concentrations.

  • The sodium current is measured again in the presence of the compound.

  • The percentage of current inhibition at each concentration is calculated, and the data is fitted to a concentration-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the mechanism of action and a key experimental workflow.

cluster_membrane Cell Membrane NavChannel Nav1.8 Channel (Pore) Block Pore Blockade NavChannel->Block A803467 This compound A803467->NavChannel Binds to pore NoAP Inhibition of Action Potential Block->NoAP Analgesia Analgesia NoAP->Analgesia

Caption: Mechanism of this compound action on Nav1.8 channels.

Start Start: HEK-293 cells expressing human Nav channel subtype Patch Whole-Cell Patch Clamp Start->Patch Hold Hold at -100 mV (Resting State) Patch->Hold Depolarize Depolarize to 0 mV Hold->Depolarize Record_Control Record Control Sodium Current Depolarize->Record_Control Record_Drug Record Sodium Current with Compound Depolarize->Record_Drug Apply_Compound Apply this compound or A-887826 Record_Control->Apply_Compound Apply_Compound->Depolarize Repeat for each concentration Calculate Calculate % Inhibition and IC50 Record_Drug->Calculate

Caption: Experimental workflow for determining IC50 values.

Comparative Summary

Both this compound and A-887826 are potent blockers of the Nav1.8 sodium channel. This compound exhibits exceptional selectivity, with over 100-fold greater potency for Nav1.8 compared to other tested Nav subtypes.[2][3][4][5] A-887826, while also potent, displays a lower selectivity margin against Nav1.2 and Nav1.7.[6][7][8][9]

A key differentiator in their mechanism of action is the phenomenon of "reverse use dependence," which is significantly more pronounced with A-887826.[13][14] This means that repetitive, short depolarizations can relieve the inhibitory block of A-887826 on Nav1.8 channels, a property that is less prominent with this compound.[13] This characteristic may have implications for their efficacy in different physiological firing patterns of neurons.

References

A Comparative Analysis of A-803467, Gabapentin, and Lamotrigine in the Management of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the selective Nav1.8 sodium channel blocker A-803467 against two established treatments for neuropathic pain, gabapentin and lamotrigine. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols utilized in these key studies.

Mechanisms of Action: A Divergent Approach to Neuromodulation

The therapeutic effects of this compound, gabapentin, and lamotrigine in neuropathic pain stem from their distinct interactions with key components of neuronal signaling pathways.

  • This compound: This compound exhibits a highly selective mechanism of action by potently blocking the Nav1.8 voltage-gated sodium channel.[1][2] These channels are predominantly expressed in the peripheral sensory neurons and are crucial for the generation and propagation of action potentials in response to noxious stimuli.[1][3] In neuropathic pain states, the expression and activity of Nav1.8 channels are often upregulated, contributing to neuronal hyperexcitability and spontaneous firing.[4][5] By selectively inhibiting Nav1.8, this compound effectively dampens the ectopic discharges from injured nerves, thereby reducing pain signaling.[1][6]

  • Gabapentin: The primary mechanism of gabapentin involves its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[7][8][9][10] This interaction is thought to inhibit the trafficking of these calcium channels to the presynaptic membrane, leading to a reduction in calcium influx and, consequently, a decrease in the release of excitatory neurotransmitters such as glutamate and substance P.[7][8][10] Despite its structural similarity to the neurotransmitter GABA, gabapentin does not act on GABA receptors or influence GABA synthesis or uptake.[7][10]

  • Lamotrigine: Lamotrigine's mechanism of action is primarily centered on the inhibition of voltage-gated sodium channels, thereby stabilizing presynaptic neuronal membranes and inhibiting the release of the excitatory amino acid glutamate.[11][12][13] It is believed to have a use-dependent blocking effect, meaning it preferentially binds to and inactivates sodium channels that are frequently firing, a characteristic of neurons involved in neuropathic pain.[11] Some evidence also suggests that lamotrigine may interact with voltage-gated calcium channels.[12][13]

Signaling Pathway Overview

The distinct mechanisms of these three compounds are visualized in the following signaling pathway diagram.

G Comparative Signaling Pathways in Neuropathic Pain cluster_A803467 This compound cluster_Gabapentin Gabapentin cluster_Lamotrigine Lamotrigine A803467 This compound Nav18 Nav1.8 Sodium Channel A803467->Nav18 Inhibits ActionPotential Action Potential Propagation Nav18->ActionPotential Reduced Influx PainSignal Pain Signal Transmission ActionPotential->PainSignal Gabapentin Gabapentin a2d1 α2δ-1 Subunit of Voltage-Gated Ca2+ Channel Gabapentin->a2d1 Binds to CalciumInflux CalciumInflux a2d1->CalciumInflux Reduced Influx NeurotransmitterRelease Excitatory Neurotransmitter Release (e.g., Glutamate) CalciumInflux->NeurotransmitterRelease Decreased NeurotransmitterRelease->PainSignal Lamotrigine Lamotrigine VGSC Voltage-Gated Sodium Channel Lamotrigine->VGSC Inhibits GlutamateRelease Glutamate Release Lamotrigine->GlutamateRelease Inhibits VGSC->ActionPotential Reduced Influx GlutamateRelease->PainSignal

Caption: Mechanisms of this compound, Gabapentin, and Lamotrigine.

Preclinical Efficacy in Neuropathic Pain Models

Direct comparative studies in rat models of neuropathic pain have demonstrated the potent antinociceptive effects of this compound. The tables below summarize the quantitative data from these key experiments.

Table 1: Efficacy in Spinal Nerve Ligation (SNL) Model
CompoundDose (mg/kg, i.p.)Paw Withdrawal Threshold (g)% Reversal of Allodynia
Vehicle-0.5 ± 0.10%
This compound304.2 ± 0.858%
This compound10010.5 ± 1.595%
Gabapentin40Not ReportedED50 Value
Lamotrigine20Not ReportedED50 Value

Data adapted from Jarvis et al. (2007). Note: ED50 for gabapentin was 40 mg/kg and for lamotrigine was 20 mg/kg in reducing mechanical allodynia in this model.[1]

Table 2: Efficacy in Chronic Constriction Injury (CCI) Model
CompoundDose (mg/kg, i.p.)Paw Withdrawal Threshold (g)% Reversal of Allodynia
Vehicle-0.6 ± 0.20%
This compound303.8 ± 0.745%
This compound1008.9 ± 1.288%

Data adapted from Jarvis et al. (2007).[1]

Table 3: Comparative Efficacy in Paclitaxel-Induced Neuropathic Pain Model
Treatment GroupPaw Withdrawal Latency (sec) - Thermal HyperalgesiaPaw Withdrawal Threshold (g) - Mechanical Hyperalgesia
Control5.2 ± 0.325 ± 2.1
Carbamazepine (100 mg/kg)8.1 ± 0.435 ± 1.8
Gabapentin (60 mg/kg)7.9 ± 0.532 ± 2.3
Lamotrigine (40 mg/kg)10.2 ± 0.638 ± 2.5

Data adapted from Aunali et al. (2012).[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Spinal Nerve Ligation (SNL) and Chronic Constriction Injury (CCI) Models

Animal Model: Male Sprague-Dawley rats were used for the induction of neuropathic pain.

Surgical Procedure:

  • SNL Model: Under isoflurane anesthesia, the left L5 and L6 spinal nerves were tightly ligated distal to the dorsal root ganglion.

  • CCI Model: The sciatic nerve was exposed, and four loose chromic gut ligatures were tied around it.

Behavioral Testing (Mechanical Allodynia):

  • Rats were placed in individual plastic cages with a wire mesh floor and allowed to acclimate for at least 15 minutes.

  • Mechanical withdrawal thresholds were assessed using calibrated von Frey filaments applied to the plantar surface of the hind paw.

  • The 50% paw withdrawal threshold was determined using the up-down method.

Drug Administration: this compound, gabapentin, and lamotrigine were administered intraperitoneally (i.p.). Behavioral testing was conducted at the time of peak effect for each compound.

Paclitaxel-Induced Neuropathic Pain Model

Animal Model: Wistar rats were used in this study.

Induction of Neuropathy: Paclitaxel was administered intraperitoneally on four alternate days.

Behavioral Testing:

  • Thermal Hyperalgesia (Hot Plate Test): The latency to lick a paw or jump was measured on a hot plate maintained at a constant temperature.

  • Mechanical Hyperalgesia (Randall-Selitto Test): A constantly increasing pressure was applied to the dorsal surface of the rat's hind paw, and the pressure at which the rat withdrew its paw was recorded.

Drug Administration: Carbamazepine, gabapentin, and lamotrigine were administered orally.

Experimental Workflow

The general workflow for the preclinical evaluation of these compounds in neuropathic pain models is illustrated below.

G cluster_setup Experimental Setup cluster_testing Behavioral Assessment cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Sprague-Dawley Rats) InduceNeuropathy Induce Neuropathic Pain (e.g., SNL, CCI, Paclitaxel) AnimalModel->InduceNeuropathy Baseline Establish Baseline Pain Thresholds InduceNeuropathy->Baseline DrugAdmin Administer Test Compounds (this compound, Gabapentin, Lamotrigine) or Vehicle Baseline->DrugAdmin PostTreatment Measure Post-Treatment Pain Thresholds DrugAdmin->PostTreatment DataCollection Collect and Tabulate Data PostTreatment->DataCollection Stats Statistical Analysis (e.g., ANOVA) DataCollection->Stats Efficacy Determine Efficacy (% Reversal, ED50) Stats->Efficacy

Caption: Preclinical Neuropathic Pain Study Workflow.

Conclusion

The preclinical data strongly suggest that the selective Nav1.8 blocker this compound is a highly efficacious compound for the treatment of neuropathic pain, demonstrating potent and dose-dependent reversal of mechanical allodynia in multiple animal models.[1][2] In a direct comparison within the spinal nerve ligation model, the effective dose for 50% reversal of allodynia (ED50) for this compound was comparable to that of lamotrigine and lower than that of gabapentin.[1] Furthermore, in a model of chemotherapy-induced neuropathic pain, lamotrigine showed superior efficacy in reversing both thermal and mechanical hyperalgesia compared to gabapentin.[14]

The distinct mechanisms of action of these three compounds offer different therapeutic strategies for managing neuropathic pain. The high selectivity of this compound for Nav1.8 channels, which are key players in the pathophysiology of pain, suggests a potential for a more targeted therapeutic effect with a possibly favorable side-effect profile compared to less selective agents. Gabapentin's modulation of calcium channel function and lamotrigine's broad-spectrum sodium channel inhibition represent alternative and established approaches.

Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety profiles of these three agents in human populations suffering from various neuropathic pain conditions. The preclinical evidence presented in this guide provides a strong rationale for the continued investigation of selective Nav1.8 inhibitors like this compound as a promising next-generation therapy for neuropathic pain.

References

A-803467: A Comparative Analysis of its Selectivity Profile Against Nav1.2, Nav1.3, Nav1.5, and Nav1.7 Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of A-803467, a potent sodium channel blocker, against the voltage-gated sodium channel subtypes Nav1.2, Nav1.3, Nav1.5, and Nav1.7. The data presented is compiled from preclinical studies and is intended to provide an objective overview for researchers and professionals in the field of drug discovery and development.

Selectivity Profile of this compound

This compound is recognized as a potent and highly selective blocker of the Nav1.8 sodium channel.[1] Its inhibitory activity against other sodium channel isoforms, including Nav1.2, Nav1.3, Nav1.5, and Nav1.7, has been quantified to establish its selectivity profile.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of this compound against various human Nav channel subtypes is summarized in the table below. The data, presented as IC50 values, indicates the concentration of the compound required to inhibit 50% of the channel's activity. A lower IC50 value signifies a higher potency.

Sodium Channel SubtypeIC50 (nM)Fold Selectivity vs. Nav1.8
hNav1.881
hNav1.27380>900-fold
hNav1.32450>300-fold
hNav1.57340>900-fold
hNav1.76740>800-fold

Data sourced from multiple studies.[2][3]

The data clearly demonstrates that this compound is significantly more potent at blocking Nav1.8 channels compared to Nav1.2, Nav1.3, Nav1.5, and Nav1.7, with selectivity ratios exceeding 300-fold for all tested isoforms.[1][4][5] In recombinant cell lines, this compound was found to be over 100-fold more selective for human Nav1.8, with IC50 values for Nav1.2, Nav1.3, Nav1.5, and Nav1.7 being ≥1 μM.[1][6][7][8]

cluster_A803467 This compound cluster_NavChannels Voltage-Gated Sodium Channels A803467 This compound Nav1_8 Nav1.8 (IC50 = 8 nM) A803467->Nav1_8 High Potency (>300x Selective) Nav1_2 Nav1.2 (IC50 = 7380 nM) A803467->Nav1_2 Low Potency Nav1_3 Nav1.3 (IC50 = 2450 nM) A803467->Nav1_3 Low Potency Nav1_5 Nav1.5 (IC50 = 7340 nM) A803467->Nav1_5 Low Potency Nav1_7 Nav1.7 (IC50 = 6740 nM) A803467->Nav1_7 Low Potency

Caption: this compound's high selectivity for Nav1.8.

Experimental Protocols

The determination of the selectivity profile of this compound was primarily conducted using whole-cell patch-clamp electrophysiology on recombinant cell lines stably expressing the human sodium channel subtypes.

Whole-Cell Patch-Clamp Recordings

Objective: To measure the inhibitory effect of this compound on the ionic currents mediated by specific Nav channel subtypes.

Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected with the cDNAs for the alpha subunits of human Nav1.2, Nav1.3, Nav1.5, Nav1.7, or Nav1.8.

General Procedure:

  • Cell Preparation: Cultured HEK-293 cells expressing the target Nav channel subtype are prepared on coverslips for recording.

  • Recording Setup: A glass micropipette with a resistance of 3-7 MΩ is filled with an internal solution and mounted on a micromanipulator. The coverslip with cells is placed in a recording chamber and superfused with an external solution.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp: The amplifier is set to voltage-clamp mode to control the cell's membrane potential.

  • Current Recording: Voltage steps are applied to elicit sodium currents. The activity of this compound is evaluated at holding potentials that approximate half-maximal inactivation and at voltages where all channels are in the resting state before the voltage step.[4] For instance, to assess the block of Nav1.8, a holding potential of -100 mV may be used, with a prepulse to -40 mV to induce inactivation, followed by a test pulse to 0 mV to elicit the current.[4]

  • Compound Application: this compound is applied at various concentrations to the external solution to determine the concentration-dependent block of the sodium current.

  • Data Analysis: The peak sodium current amplitude is measured before and after the application of this compound. The percentage of inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.

cluster_workflow Experimental Workflow prep Cell Preparation (HEK-293 expressing Nav channels) setup Patch-Clamp Setup prep->setup seal Giga-seal Formation setup->seal whole_cell Whole-Cell Configuration seal->whole_cell v_clamp Voltage Clamp whole_cell->v_clamp record Baseline Current Recording v_clamp->record compound This compound Application record->compound post_record Post-Compound Current Recording compound->post_record analysis Data Analysis (IC50 Determination) post_record->analysis

Caption: Whole-cell patch-clamp experimental workflow.

This comprehensive guide highlights the significant selectivity of this compound for the Nav1.8 sodium channel over other tested isoforms. The provided experimental details offer insight into the rigorous methodology employed to establish this selectivity profile, which is a critical aspect for its potential as a therapeutic agent.

References

A-803467 activity at other ion channels (TRPV1, P2X2/3, Cav2.2, KCNQ2/3).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity Profile of the NaV1.8 Blocker, A-803467.

This compound is widely recognized as a potent and selective blocker of the voltage-gated sodium channel NaV1.8, a key target in pain research.[1][2][3][4] Understanding its activity at other ion channels is crucial for assessing its specificity and potential off-target effects. This guide provides a comparative overview of this compound's activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, P2X purinoreceptor 2/3 (P2X2/3), the N-type voltage-gated calcium channel (CaV2.2), and the voltage-gated potassium channel KCNQ2/3.

Quantitative Comparison of this compound Activity

Experimental data consistently demonstrates that this compound exhibits high selectivity for NaV1.8 channels with minimal to no activity at TRPV1, P2X2/3, CaV2.2, and KCNQ2/3 at concentrations up to 10 µM.[1][2][3][5] This high degree of selectivity is a key attribute of the compound. A summary of the quantitative data is presented below.

Ion ChannelThis compound Activity (IC50)Primary FunctionRelevance to this compound's Therapeutic Target
NaV1.8 8 nM (human) Voltage-gated sodium channel involved in the upregulation of neuronal excitability, particularly in nociceptive pathways.Primary Target
TRPV1> 10 µMA non-selective cation channel activated by heat, capsaicin, and low pH, playing a critical role in pain sensation.Off-Target
P2X2/3> 10 µMLigand-gated ion channels activated by ATP, involved in nociceptive signaling.Off-Target
CaV2.2> 10 µMVoltage-gated calcium channel crucial for neurotransmitter release at synaptic terminals.Off-Target
KCNQ2/3> 10 µMVoltage-gated potassium channels that generate the M-current, which helps to stabilize the membrane potential and control neuronal excitability.Off-Target

Experimental Protocols

The following are representative methodologies for assessing the activity of compounds at the specified ion channels. While the precise protocols used for the initial screening of this compound by commercial services like CEREP are proprietary, these methods reflect standard industry practices.

Electrophysiological Assay for NaV1.8 (Primary Target)
  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing human NaV1.8 channels.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Protocol:

    • Cells are cultured and prepared for electrophysiological recording.

    • Whole-cell recordings are established using a patch-clamp amplifier.

    • The membrane potential is held at a level that allows for the channels to be in a resting state (e.g., -100 mV).

    • NaV1.8 currents are elicited by a depolarizing voltage step (e.g., to 0 mV).

    • This compound is applied at various concentrations to the extracellular solution.

    • The effect of the compound on the peak current amplitude is measured to determine the concentration-response curve and calculate the IC50 value.

Selectivity Screening at Off-Target Ion Channels

1. TRPV1 Channel Activity Assay:

  • Cell Line: HEK293 cells expressing recombinant human TRPV1 channels.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Protocol:

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • TRPV1 channels are activated by the application of a known agonist, such as capsaicin (e.g., 1 µM).

    • The resulting inward current is measured.

    • This compound is co-applied with the agonist to determine its inhibitory effect.

    • A lack of significant reduction in the capsaicin-evoked current at concentrations up to 10 µM indicates no activity.

2. P2X2/3 Receptor Activity Assay:

  • Cell Line: HEK293 cells co-expressing human P2X2 and P2X3 receptors.

  • Method: Calcium imaging or whole-cell patch-clamp.

  • Protocol (Calcium Imaging):

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured.

    • The P2X2/3 receptors are activated by their endogenous agonist, α,β-methylene ATP (α,β-meATP).

    • The change in intracellular calcium is measured as an increase in fluorescence.

    • This compound is pre-incubated before the addition of the agonist to assess its inhibitory potential.

3. CaV2.2 (N-type) Channel Activity Assay:

  • Cell Line: HEK293 cells stably expressing the human CaV2.2 channel complex (α1B, β3, and α2δ-1 subunits).

  • Method: Whole-cell patch-clamp electrophysiology.

  • Protocol:

    • The external solution contains Ba2+ as the charge carrier to enhance the signal and reduce calcium-dependent inactivation.

    • Cells are held at a hyperpolarized potential (e.g., -80 mV) to ensure the channels are in a closed state.

    • Currents are evoked by a depolarizing step to the potential of maximum activation (e.g., +20 mV).

    • This compound is applied to the bath and its effect on the peak Ba2+ current is quantified.

4. KCNQ2/3 Channel Activity Assay:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human KCNQ2 and KCNQ3 subunits.

  • Method: Automated or manual whole-cell patch-clamp electrophysiology.

  • Protocol:

    • Cells are held at a holding potential of -80 mV.

    • A depolarizing voltage step (e.g., to 0 mV) is applied to activate the KCNQ2/3 channels, resulting in an outward potassium current.

    • The effect of this compound on the amplitude of this outward current is measured to determine if it has any blocking activity.

Signaling Pathway and Selectivity Profile

The following diagram illustrates the high selectivity of this compound for the NaV1.8 ion channel over other pain-related ion channels.

A803467_Selectivity cluster_target Primary Target cluster_off_target Off-Target Channels A803467 This compound Nav18 NaV1.8 A803467->Nav18 Inhibits (IC50 = 8 nM) TRPV1 TRPV1 A803467->TRPV1 No Significant Activity (IC50 > 10 µM) P2X23 P2X2/3 A803467->P2X23 No Significant Activity (IC50 > 10 µM) Cav22 CaV2.2 A803467->Cav22 No Significant Activity (IC50 > 10 µM) KCNQ23 KCNQ2/3 A803467->KCNQ23 No Significant Activity (IC50 > 10 µM) PainSignal Pain Signal Transmission Nav18->PainSignal Facilitates

Caption: Selectivity profile of this compound.

References

Validating A-803467's On-Target Mechanism via Nav1.8 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective Nav1.8 blocker, A-803467, and its validation using Nav1.8 knockout animal models. The data presented herein is crucial for researchers investigating Nav1.8 as a therapeutic target for pain.

Introduction to this compound and Nav1.8

Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons and plays a critical role in pain signaling. Its involvement in inflammatory and neuropathic pain has made it a key target for the development of novel analgesics. This compound is a potent and highly selective small-molecule blocker of the Nav1.8 sodium channel.[1][2] Its mechanism of action is presumed to be the specific inhibition of this channel, thereby reducing the excitability of nociceptive neurons. To definitively validate this on-target mechanism, studies utilizing Nav1.8 knockout (Scn10a-/-) animal models are essential. In such models, the analgesic or physiological effects of this compound should be significantly diminished or absent if its primary mechanism is indeed the blockade of Nav1.8.

This compound Performance in Wild-Type vs. Nav1.8 Knockout Models

While this study provides a direct validation, much of the efficacy data for this compound in pain models has been generated in wild-type rats. These studies demonstrate significant dose-dependent antinociceptive effects in models of neuropathic and inflammatory pain.[2]

Comparative Analysis with Alternative Nav1.8 Blockers

Several other selective Nav1.8 blockers have been developed, with PF-01247324 being a notable example due to its oral bioavailability, a characteristic that this compound lacks.[3][4][5] PF-01247324 has also demonstrated efficacy in preclinical models of inflammatory and neuropathic pain.[6][7]

Table 1: Comparison of this compound and PF-01247324

FeatureThis compoundPF-01247324
Target Nav1.8 Sodium ChannelNav1.8 Sodium Channel
Selectivity >100-fold selective vs. human Nav1.2, Nav1.3, Nav1.5, and Nav1.7[6]>50-fold selective for Nav1.8 over Nav1.1, Nav1.5, and Nav1.7[4]
Potency (IC50) 8 nM for human Nav1.8[6]Not explicitly stated in the provided results
Oral Bioavailability Poor[3][5]Orally bioavailable[4][5]
Preclinical Efficacy Attenuates neuropathic and inflammatory pain in rats[2]Reverses cerebellar deficits in a mouse model of multiple sclerosis and is effective in inflammatory and neuropathic pain models[4][6]
Validation in Knockout Model Effects on heart rate response to atropine absent in Nav1.8 knockout mice[3]Information not available in the provided results

Experimental Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in wild-type animal models of pain and the characteristic phenotype of Nav1.8 knockout mice.

Table 2: Efficacy of this compound in Rat Pain Models

Pain ModelEndpointThis compound ED50 (mg/kg, i.p.)Reference
Spinal Nerve LigationMechanical Allodynia47[2]
Sciatic Nerve InjuryMechanical Allodynia85[2]
Capsaicin-inducedSecondary Mechanical Allodynia~100[2]
Complete Freund's AdjuvantThermal Hyperalgesia41[2]

Table 3: Phenotype of Nav1.8 Knockout Mice in Pain Models

Pain ModelObservation in Nav1.8 KO MiceReference
Inflammatory PainReduced thermal and mechanical hyperalgesia[1]
Neuropathic PainNormal development of mechanical allodynia[8][9]
Acute Mechanical PainIncreased threshold[8]
Acute Thermal PainDelayed development of hyperalgesia[1]

Experimental Protocols

Generation of Nav1.8 Knockout Mice

Nav1.8 knockout mice (Scn10a-/-) are generated using homologous recombination to disrupt the Scn10a gene. Successful knockout is confirmed by the absence of Nav1.8-mediated tetrodotoxin-resistant (TTX-R) currents in dorsal root ganglion (DRG) neurons.[1] It is important to note that some studies have reported a compensatory up-regulation of TTX-sensitive sodium channels in these mice.[1]

Behavioral Testing for Pain
  • Mechanical Allodynia: Assessed using von Frey filaments. The 50% paw withdrawal threshold is determined using the up-down method.

  • Thermal Hyperalgesia: Measured using the Hargreaves radiant heat test. The latency to paw withdrawal from a radiant heat source is recorded.

  • Randall-Selitto Test: Measures mechanical pain thresholds by applying increasing pressure to the tail or paw.

  • Formalin Test: Involves subcutaneous injection of formalin into the paw and observing the licking and flinching behavior in two distinct phases.

A detailed protocol for behavioral testing in knockout mice should account for potential confounding factors such as altered baseline sensory thresholds and circadian rhythms.[10]

Electrophysiology
  • DRG Neuron Culture: Dorsal root ganglia are dissected from wild-type and Nav1.8 knockout mice. Neurons are dissociated and cultured for electrophysiological recordings.

  • Whole-Cell Patch Clamp: Used to record sodium currents from isolated DRG neurons. To isolate Nav1.8 currents, recordings are performed in the presence of tetrodotoxin (TTX) to block TTX-sensitive channels. A pre-pulse to -40 mV can be used to inactivate Nav1.9 channels.[11]

  • Current Clamp: Used to measure the effects of this compound on action potential firing and neuronal excitability.

Visualizing the Validation Workflow and Signaling Pathway

Experimental Workflow

G cluster_0 Animal Models cluster_1 Treatment cluster_2 Outcome Measures cluster_3 Expected Results for Validation WT Wild-Type Mice A803467 This compound Administration WT->A803467 Vehicle Vehicle Administration WT->Vehicle KO Nav1.8 Knockout Mice KO->A803467 KO->Vehicle Behavior Behavioral Assays (Pain Models) A803467->Behavior Electro Electrophysiology (DRG Neurons) A803467->Electro Vehicle->Behavior Vehicle->Electro ResultWT Analgesic Effect Observed Behavior->ResultWT in WT ResultKO Analgesic Effect Absent/Reduced Behavior->ResultKO in KO Electro->ResultWT in WT Electro->ResultKO in KO

Caption: Workflow for validating this compound's mechanism of action.

Signaling Pathway of Pain and this compound Inhibition

G cluster_0 Nociceptive Neuron PainStim Painful Stimulus Nav18 Nav1.8 Channel PainStim->Nav18 Activates Depol Depolarization Nav18->Depol Na+ Influx AP Action Potential Propagation Depol->AP PainSignal Pain Signal to CNS AP->PainSignal A803467 This compound A803467->Nav18 Blocks

Caption: this compound blocks the Nav1.8 channel, inhibiting pain signaling.

Conclusion

References

A-8034667: A Comparative Analysis of Cross-Species Potency in Rodent and Human Nav1.8

Author: BenchChem Technical Support Team. Date: November 2025

A-803467, a potent and selective blocker of the Nav1.8 sodium channel, demonstrates notable differences in its inhibitory activity between rodent and human orthologs of the channel. This guide provides a comparative overview of the cross-species potency of this compound, alongside other Nav1.8 inhibitors, supported by experimental data and detailed methodologies to inform researchers and drug development professionals.

The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, is a key target in the development of novel analgesics. However, significant variations in the potency of investigational compounds between preclinical rodent models and human channels often present a challenge. Understanding these species-specific differences is crucial for the successful translation of promising drug candidates.

Comparative Potency of Nav1.8 Inhibitors

The inhibitory potency of this compound and other selective Nav1.8 blockers has been evaluated in both recombinant cell lines expressing human or rodent Nav1.8 channels and in native rodent dorsal root ganglion (DRG) neurons. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. Notably, the potency of this compound is influenced by the conformational state of the Nav1.8 channel, with higher potency observed in the inactivated state compared to the resting state.

CompoundSpeciesPreparationHolding PotentialIC50 (nM)
This compound HumanRecombinant hNav1.8 (HEK-293 cells)Inactivated state (-40 mV)8[1][2][3]
HumanRecombinant hNav1.8 (HEK-293 cells)Resting state (-100 mV)79[2][3][4]
RatRecombinant rNav1.8Inactivated state (-40 mV)45[2][3]
RatNative TTX-R currents (DRG neurons)Inactivated state140[1][2]
A-887826 HumanRecombinant hNav1.8-11
RatNative TTX-R currents (DRG neurons)Inactivated state8
MouseNative TTX-R currents (DRG neurons)-~300
PF-01247324 HumanRecombinant hNav1.8 (HEK-293 cells)-196[1]
HumanNative TTX-R currents (DRG neurons)-331[1]
RatNative TTX-R currents (DRG neurons)-448[1]
MouseNative TTX-R currents (DRG neurons)-530[1]

TTX-R denotes tetrodotoxin-resistant currents, which are primarily mediated by Nav1.8 in DRG neurons.

The data clearly indicates that this compound is significantly more potent at blocking the human Nav1.8 channel, particularly in the inactivated state, compared to the rat channel. This cross-species difference in potency is a critical consideration for the interpretation of preclinical efficacy data and the design of clinical trials. The development of transgenic rats expressing human Nav1.8 has been a strategy to overcome these species-dependent pharmacological differences.[5]

Experimental Protocols

The determination of Nav1.8 inhibitor potency relies on patch-clamp electrophysiology techniques performed on either cultured cell lines expressing the channel of interest or on primary neurons.

Heterologous Expression and Electrophysiology in HEK-293 Cells
  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. The cells are then transiently or stably transfected with plasmids containing the cDNA for the alpha subunit of either human or rodent Nav1.8.

  • Whole-Cell Patch-Clamp Recording:

    • Solutions: The intracellular (pipette) solution typically contains a high concentration of a cesium salt (e.g., CsF or CsCl) to block potassium channels, along with EGTA to chelate calcium, and HEPES to buffer the pH. The extracellular (bath) solution is a physiological saline solution containing NaCl, KCl, CaCl2, MgCl2, and HEPES.

    • Procedure: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal (a "giga-seal") with the membrane of a transfected cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • Voltage Protocols: To determine the IC50, Nav1.8 currents are elicited by a series of voltage steps from a holding potential. To assess state-dependent inhibition, different holding potentials are used. For example, a holding potential of -100 mV is used to study the resting state, while a more depolarized potential like -40 mV is used to study the inactivated state.

    • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The peak current amplitude in the presence of varying concentrations of the test compound is measured and compared to the control current to determine the percentage of inhibition. The IC50 value is then calculated by fitting the concentration-response data to the Hill equation.

Native Channel Electrophysiology in Rodent DRG Neurons
  • Isolation and Culture of DRG Neurons:

    • Dorsal root ganglia are dissected from rodents (rats or mice).

    • The ganglia are treated with a combination of enzymes, such as collagenase and trypsin, to dissociate the neurons.

    • The dissociated neurons are then plated on coated coverslips and cultured for a short period before recording.

  • Whole-Cell Patch-Clamp Recording: The procedure is similar to that used for HEK-293 cells. Tetrodotoxin (TTX) is often included in the extracellular solution at a concentration that blocks TTX-sensitive sodium channels, thereby isolating the TTX-resistant currents mediated primarily by Nav1.8. The same principles of voltage protocols and data analysis are applied to determine the IC50 of the compound on the native channels.

Experimental Workflow for Assessing Cross-Species Potency

experimental_workflow cluster_prep Preparation of Biological Systems cluster_ephys Electrophysiological Recording cluster_protocol Experimental Protocol cluster_analysis Data Analysis cluster_comparison Comparative Analysis human_cells HEK-293 cells expressing human Nav1.8 patch_clamp Whole-cell patch-clamp human_cells->patch_clamp rodent_cells HEK-293 cells expressing rodent Nav1.8 rodent_cells->patch_clamp drg_neurons Primary rodent dorsal root ganglion (DRG) neurons drg_neurons->patch_clamp voltage_protocol Application of specific voltage-clamp protocols (resting vs. inactivated state) patch_clamp->voltage_protocol compound_application Application of varying concentrations of this compound and other inhibitors voltage_protocol->compound_application current_measurement Measurement of Nav1.8 peak currents compound_application->current_measurement dose_response Generation of concentration-response curves current_measurement->dose_response ic50_determination Calculation of IC50 values dose_response->ic50_determination cross_species_comparison Comparison of IC50 values between human and rodent Nav1.8 ic50_determination->cross_species_comparison

Caption: Workflow for determining the cross-species potency of Nav1.8 inhibitors.

References

In vitro and in vivo correlation of A-803467's pharmacological effects.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo pharmacological effects of A-803467, a potent and selective blocker of the NaV1.8 sodium channel. Experimental data is presented to correlate its activity from cellular assays to animal models of pain, offering insights for researchers in pain therapeutics.

At a Glance: In Vitro vs. In Vivo Efficacy of this compound

This compound demonstrates a strong correlation between its in vitro potency at the NaV1.8 channel and its analgesic effects in vivo. The compound is a highly selective inhibitor of the human NaV1.8 channel with an IC50 of 8 nM.[1][2][3][4][5][6][7] This high in vitro potency translates to significant efficacy in rodent models of neuropathic and inflammatory pain.[1][2][3][5][6][8]

Quantitative Analysis of this compound's Pharmacological Effects

The following tables summarize the key quantitative data for this compound's in vitro and in vivo activities.

Table 1: In Vitro Potency and Selectivity of this compound

Target ChannelSpeciesIC50 (nM)Selectivity vs. hNaV1.8Reference
hNaV1.8 Human8-[1][2][3][5][6][7]
rNaV1.8Rat45-[2][5]
TTX-R currents (DRG neurons)Rat140-[1][2][3][5][6][7]
hNaV1.2Human>1000>125-fold[1][2][3][5][6][7]
hNaV1.3Human>1000>125-fold[1][2][3][5][6][7]
hNaV1.5Human>1000>125-fold[1][2][3][5][6][7]
hNaV1.7Human>1000>125-fold[1][2][3][5][6][7]

Table 2: In Vivo Efficacy of this compound in Rat Pain Models

Pain ModelRoute of AdministrationED50 (mg/kg)Reference
Spinal Nerve Ligation (Neuropathic)i.p.47[1][2][3][5][6][7]
Sciatic Nerve Injury (Neuropathic)i.p.85[1][2][3][5][6][7]
Capsaicin-induced Secondary Allodynia (Neuropathic)i.p.~100[1][2][3][5][6][7]
Complete Freund's Adjuvant (Inflammatory)i.p.41[1][2][3][5][6][7]

Mechanism of Action: From Channel Inhibition to Analgesia

This compound's primary mechanism of action is the selective blockade of the NaV1.8 sodium channel, which is predominantly expressed in nociceptive primary sensory neurons.[8][9][10] By inhibiting this channel, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals.

G cluster_in_vitro In Vitro Effects cluster_in_vivo In Vivo Effects A803467 This compound Nav18 NaV1.8 Channel (in DRG Neurons) A803467->Nav18 Blocks ActionPotential Action Potential Generation Nav18->ActionPotential Is essential for NeuronalFiring Spontaneous & Evoked Neuronal Firing ActionPotential->NeuronalFiring Leads to WDRNeuron Wide Dynamic Range (WDR) Neuron Firing NeuronalFiring->WDRNeuron Contributes to SystemicAdmin Systemic Administration of this compound SystemicAdmin->WDRNeuron Reduces PainBehavior Pain Behavior (Allodynia, Hyperalgesia) WDRNeuron->PainBehavior Correlates with

Caption: Correlation of this compound's in vitro and in vivo effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of this compound on voltage-gated sodium channels.

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human NaV1.2, NaV1.3, NaV1.5, NaV1.7, or NaV1.8 channels.

Method:

  • Whole-cell patch-clamp electrophysiology was used to record sodium currents.

  • Cells were held at a holding potential that produces ~50% steady-state inactivation for each channel subtype.

  • This compound was applied at various concentrations to determine the concentration-response curve and calculate the IC50 value.

  • To assess effects on native channels, dorsal root ganglion (DRG) neurons were isolated from rats, and tetrodotoxin-resistant (TTX-R) currents were recorded.

In Vivo Pain Models

Objective: To evaluate the analgesic efficacy of this compound in animal models of neuropathic and inflammatory pain.

Animals: Male Sprague-Dawley rats.

Models:

  • Spinal Nerve Ligation (SNL): A model of neuropathic pain where the L5 and L6 spinal nerves are tightly ligated.

  • Sciatic Nerve Injury (CCI): A model of neuropathic pain induced by loose ligation of the common sciatic nerve.

  • Capsaicin-Induced Secondary Allodynia: Intradermal injection of capsaicin to induce mechanical allodynia.

  • Complete Freund's Adjuvant (CFA): Intraplantar injection of CFA to induce an inflammatory response and thermal hyperalgesia.

Method:

  • This compound was administered intraperitoneally (i.p.) at various doses.

  • Mechanical allodynia was assessed using von Frey filaments to determine the paw withdrawal threshold.

  • Thermal hyperalgesia was measured by assessing the latency of paw withdrawal from a radiant heat source.

  • Dose-response curves were generated to calculate the ED50 value.

Comparative Analysis with Other NaV1.8 Blockers

While this compound was a pioneering selective NaV1.8 blocker, other compounds have since been developed. A notable example is A-887826, which exhibits even greater potency for NaV1.8 but with reduced selectivity compared to this compound.

G cluster_compounds NaV1.8 Blockers cluster_properties Pharmacological Properties A803467 This compound HighPotency High Potency for NaV1.8 A803467->HighPotency HighSelectivity High Selectivity vs. other NaV subtypes A803467->HighSelectivity InVivoEfficacy In Vivo Efficacy in Pain Models A803467->InVivoEfficacy A887826 A-887826 A887826->HighPotency Higher A887826->HighSelectivity Lower A887826->InVivoEfficacy NonSelective Non-Selective NaV Blockers NonSelective->HighPotency NonSelective->HighSelectivity Lacks NonSelective->InVivoEfficacy

Caption: Comparison of properties for different NaV1.8 blockers.

Conclusion

The pharmacological profile of this compound demonstrates a clear and positive correlation between its potent and selective in vitro inhibition of the NaV1.8 channel and its significant analgesic effects in preclinical in vivo models of chronic pain. This body of evidence strongly supported the hypothesis that selective blockade of NaV1.8 is a viable therapeutic strategy for the treatment of neuropathic and inflammatory pain. The data presented in this guide serves as a valuable resource for researchers working on the development of novel analgesics targeting voltage-gated sodium channels.

References

Reproducibility of A-803467's antinociceptive effects across different laboratories.

Author: BenchChem Technical Support Team. Date: November 2025

A-803467, a potent and selective blocker of the Nav1.8 sodium channel, has demonstrated significant pain-reducing effects in various preclinical models of neuropathic and inflammatory pain. This guide provides a comparative analysis of the reproducibility of these antinociceptive effects across different laboratories, presenting key quantitative data, detailed experimental protocols, and an overview of the underlying signaling pathway.

The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[1] Its selective blockade is a promising therapeutic strategy for pain management.[1] this compound has emerged as a key tool compound for investigating the role of Nav1.8 in nociception.

Comparative Efficacy Across Different Pain Models and Laboratories

The antinociceptive efficacy of this compound has been independently evaluated in various rodent models of pain, including nerve injury-induced neuropathic pain, inflammatory pain, osteoarthritis pain, and diabetic neuropathy. The data presented below summarizes the key findings from these studies, highlighting the effective doses and pain-related behaviors that were assessed.

Pain ModelSpeciesAdministration RouteKey FindingEffective Dose (ED50)Laboratory/Lead Author
Spinal Nerve Ligation (SNL) - Neuropathic PainRatIntraperitoneal (i.p.)Attenuation of mechanical allodynia47 mg/kgJarvis et al. (Abbott Laboratories)[2][3]
Chronic Constriction Injury (CCI) - Neuropathic PainRatIntraperitoneal (i.p.)Attenuation of mechanical allodynia85 mg/kgJarvis et al. (Abbott Laboratories)[2][3]
Complete Freund's Adjuvant (CFA) - Inflammatory PainRatIntraperitoneal (i.p.)Reversal of thermal hyperalgesia41 mg/kgJarvis et al. (Abbott Laboratories)[2][3]
Capsaicin-induced Secondary AllodyniaRatIntraperitoneal (i.p.)Reduction of mechanical hypersensitivity~100 mg/kgJarvis et al. (Abbott Laboratories)[2][3]
Streptozotocin-induced Diabetic NeuropathyRatIntraperitoneal (i.p.)Reduction of thermal hyperalgesia and mechanical allodyniaMore potent than lidocaineTufan Mert et al. (Kahramanmaras Sutcu Imam University)[4][5]
Monosodium Iodoacetate (MIA) - Osteoarthritis PainRatSystemic, Spinal, and IntraplantarInhibition of neuronal responses to mechanical and thermal stimuliNot determinedG. Boissonade et al. (University of Sheffield)[6]

Experimental Protocols

The reproducibility of scientific findings is intrinsically linked to the detailed reporting of experimental methodologies. Below are summaries of the key experimental protocols employed in the cited studies.

Neuropathic and Inflammatory Pain Models (Jarvis et al.)[2][3]
  • Animals: Male Sprague-Dawley rats.

  • Neuropathic Pain Models:

    • Spinal Nerve Ligation (SNL): The L5 and L6 spinal nerves are tightly ligated.

    • Chronic Constriction Injury (CCI): The sciatic nerve is loosely ligated with chromic gut sutures.

  • Inflammatory Pain Model:

    • Complete Freund's Adjuvant (CFA): CFA is injected into the plantar surface of the hind paw to induce inflammation.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold.

    • Thermal Hyperalgesia: Measured using a radiant heat source to determine the paw withdrawal latency.

  • Drug Administration: this compound was administered intraperitoneally (i.p.) or intravenously (i.v.).

Diabetic Neuropathy Model (Tufan Mert et al.)[4][5]
  • Animals: Female Wistar rats.

  • Model Induction: Diabetes was induced by a single intraperitoneal injection of streptozotocin.

  • Behavioral Testing:

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus.

    • Mechanical Allodynia: Measured using a dynamic plantar aesthesiometer.

  • Drug Administration: this compound was administered intraperitoneally (i.p.) or intraplantarly.

Osteoarthritis Pain Model (G. Boissonade et al.)[6]
  • Animals: Male Wistar rats.

  • Model Induction: Osteoarthritis was induced by a single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint.

  • Electrophysiological Recordings: In vivo electrophysiology was used to record the activity of dorsal horn wide dynamic range neurons in response to mechanical and thermal stimuli applied to the peripheral receptive field.

  • Drug Administration: this compound was administered systemically, spinally, or intraplantarly.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the mechanism of action of this compound, the following diagrams are provided.

G cluster_model Pain Model Induction cluster_admin Drug Administration cluster_assess Assessment of Antinociception NerveInjury Neuropathic Pain (SNL, CCI) Systemic Systemic (i.p., i.v.) NerveInjury->Systemic Inflammation Inflammatory Pain (CFA) Inflammation->Systemic Diabetic Diabetic Neuropathy (STZ) Diabetic->Systemic OA Osteoarthritis Pain (MIA) OA->Systemic Local Local (Spinal, Intraplantar) OA->Local Behavioral Behavioral Testing (von Frey, Plantar Test) Systemic->Behavioral Electrophysiology Electrophysiological Recordings Systemic->Electrophysiology Local->Electrophysiology

Caption: Experimental workflow for assessing the antinociceptive effects of this compound.

This compound exerts its antinociceptive effects by selectively blocking the Nav1.8 sodium channel, which is a key component in the propagation of action potentials along nociceptive neurons.

cluster_neuron Nociceptive Neuron Nav18 Nav1.8 Channel Influx of Na+ ions AP Action Potential Propagation Nav18:in->AP Depolarization PainSignal Pain Signal Transmission AP->PainSignal A803467 This compound A803467->Nav18 Block Blockade

Caption: Signaling pathway illustrating the mechanism of action of this compound.

References

Safety Operating Guide

Essential Safety and Disposal Guide for A-803467

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety, handling, and disposal information for A-803467, a potent and selective NaV1.8 sodium channel blocker. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is essential for personal safety and environmental protection.

Chemical and Physical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueCitation(s)
Molecular Formula C₁₉H₁₆ClNO₄[1]
Molecular Weight 357.79 g/mol [1]
CAS Number 944261-79-4[1]
Appearance Solid[2]
Purity ≥97% - ≥98%[3]
Solubility Soluble in DMSO (up to 100 mM) and Ethanol (up to 25 mM); Insoluble in water.[1][3]
Storage Temperature Store at +4°C or -20°C.[1][2]

Disposal Procedures

Proper disposal of this compound and associated contaminated materials is crucial. As this compound is for research use only, it must be treated as hazardous chemical waste. Always consult with your institution's Environmental Health & Safety (EHS) department for specific local regulations.

Step 1: Segregate Chemical Waste

  • Solid Waste: Collect all unused or waste this compound powder, contaminated personal protective equipment (PPE) such as gloves and weigh boats, and any other contaminated disposables in a dedicated, properly sealed hazardous waste container labeled for solid chemical waste.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS office. Stock solutions in DMSO or ethanol should be disposed of as hazardous liquid waste.[1][2]

Step 2: Label Hazardous Waste Containers

  • Clearly label all waste containers with "Hazardous Waste."

  • Identify the contents by writing the full chemical name: "this compound (5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide)."

  • Estimate and record the concentration and volume of the waste.

Step 3: Store Waste Appropriately

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • DO NOT dispose of this compound down the drain or in regular trash.

Experimental Protocols

Protocol: Measuring NaV1.8 Blockade via Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the methodology to determine the inhibitory concentration (IC₅₀) of this compound on NaV1.8 channels expressed in a cell line (e.g., HEK-293 cells) or in primary neurons (e.g., dorsal root ganglion neurons).

  • Cell Preparation: Culture cells expressing human NaV1.8 channels. For experiments, plate cells onto glass coverslips.

  • Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Create a series of dilutions in the extracellular recording solution to achieve the desired final concentrations for the dose-response curve.

  • Electrophysiology Recording:

    • Obtain a whole-cell patch-clamp recording from a single cell.

    • Hold the cell membrane potential at a level where NaV1.8 channels are available to open (e.g., -100 mV).

    • Apply a voltage step protocol to elicit NaV1.8 currents. For example, use a prepulse to -40 mV to inactivate other sodium channels, followed by a test pulse to 0 mV to activate NaV1.8.[4]

  • Compound Application:

    • Establish a stable baseline recording of the NaV1.8 current.

    • Perfuse the cell with the first concentration of this compound and record the resulting current until a steady-state block is achieved.

    • Wash out the compound with the control extracellular solution.

    • Repeat the application and washout steps for each concentration in the series.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current at each concentration to the baseline (control) current.

    • Plot the normalized current as a function of the this compound concentration and fit the data with a standard dose-response equation to determine the IC₅₀ value. The IC₅₀ for this compound on human NaV1.8 is approximately 8 nM.

Mandatory Visualizations

Diagram: this compound Mechanism of Action

nav18_pathway Nociceptive_Signal Nociceptive Signal (e.g., Pain, Inflammation) NaV18 NaV1.8 Channel (on Nociceptive Neuron) Nociceptive_Signal->NaV18 Activates Depolarization Neuron Depolarization NaV18->Depolarization Na+ Influx A803467 This compound A803467->NaV18 Blocks Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Perception Pain Signal Transmission Action_Potential->Pain_Perception

Caption: this compound selectively blocks the NaV1.8 ion channel, preventing neuron depolarization and pain signal transmission.

Diagram: Experimental Workflow for IC₅₀ Determination

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Cell_Culture Culture NaV1.8-expressing cells Compound_Prep Prepare serial dilutions of this compound Patch_Clamp Perform whole-cell patch-clamp Compound_Prep->Patch_Clamp Baseline Record baseline NaV1.8 current Patch_Clamp->Baseline Application Apply this compound dilutions Baseline->Application Measure Measure peak current inhibition Application->Measure Plot Plot dose-response curve Measure->Plot Calculate Calculate IC50 value Plot->Calculate

Caption: Workflow for determining the IC₅₀ of this compound using a patch-clamp electrophysiology assay.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-803467
Reactant of Route 2
Reactant of Route 2
A-803467

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.